Product packaging for Dicentrine hydrochloride(Cat. No.:CAS No. 5742-03-0)

Dicentrine hydrochloride

Cat. No.: B12769449
CAS No.: 5742-03-0
M. Wt: 375.8 g/mol
InChI Key: KEPNLLUUOISJKZ-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dicentrine hydrochloride is a useful research compound. Its molecular formula is C20H22ClNO4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClNO4 B12769449 Dicentrine hydrochloride CAS No. 5742-03-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5742-03-0

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1

InChI Key

KEPNLLUUOISJKZ-UQKRIMTDSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl

Origin of Product

United States

Foundational & Exploratory

Dicentrine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Dicentrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, exhibits a multifaceted pharmacological profile through its interaction with several key cellular targets. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its activities as an α1-adrenoceptor antagonist, a modulator of ion channels, and an inhibitor of crucial enzymes such as protein disulfide isomerase and topoisomerase II. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for researchers in pharmacology and drug development.

α1-Adrenergic Receptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors, which are G protein-coupled receptors involved in vasoconstriction and other physiological processes.[1][2] This antagonism is considered a primary mechanism for its cardiovascular effects.

Quantitative Data: Receptor Affinity

The antagonist potency of dicentrine at α1-adrenoceptors has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

AgonistPreparationpA2 ValueReference CompoundpA2 Value
NoradrenalineRat Thoracic Aorta8.19 ± 0.09Prazosin10.60 ± 0.10
PhenylephrineRat Thoracic Aorta9.01 ± 0.10Phentolamine7.53 ± 0.10
NoradrenalineHuman Hyperplastic Prostate8.04 ± 0.09Yohimbine6.20 ± 0.05
PhenylephrineHuman Hyperplastic Prostate8.33 ± 0.11
Signaling Pathway

Activation of α1-adrenoceptors by agonists like norepinephrine leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] Dicentrine, as a competitive antagonist, blocks the initial binding of agonists to the α1-adrenoceptor, thereby inhibiting this entire downstream signaling cascade and preventing vasoconstriction.[1] Dicentrine has been shown to suppress noradrenaline-induced inositol monophosphate formation in rat thoracic aorta.[1][4]

alpha1_adrenergic_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates Dicentrine Dicentrine HCl Dicentrine->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Promotes PKC->Contraction Promotes

α1-Adrenoceptor Signaling Pathway and Dicentrine Inhibition.
Experimental Protocols

  • Tissue Preparation: Human hyperplastic prostate tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • Membrane preparations (containing a specific amount of protein, e.g., 50-100 µg) are incubated with the radioligand [3H]prazosin at various concentrations to determine total binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).

    • For competition binding assays, membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of dicentrine or other competing ligands.

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data (Kd and Bmax) are determined by Scatchard analysis. Competition binding data are analyzed to determine the inhibitory constant (Ki) for dicentrine.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adhering tissue and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.

  • Isometric Tension Measurement:

    • Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

    • The rings are connected to isometric force transducers, and a resting tension is applied.

    • After an equilibration period, the viability of the tissue is tested with a contractile agent (e.g., KCl).

    • Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are obtained in the absence and presence of increasing concentrations of dicentrine.

  • Data Analysis: The antagonist effects of dicentrine are quantified by calculating the pA2 values from Schild plot analysis.

Modulation of Ion Channels

Dicentrine has been shown to modulate the activity of several ion channels, including sodium (Na+), potassium (K+), and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[5][6]

Sodium and Potassium Channel Blockade

In cardiac myocytes, dicentrine exhibits effects similar to Class Ia and III antiarrhythmic agents by blocking both Na+ and K+ channels.[7][8]

ParameterCell TypeDicentrine ConcentrationEffect
Action Potential Duration (APD50)Rat Ventricular Myocytes3 µMProlonged from 38.9 ms to 147.8 ms
Maximal Rate of Depolarization (Vmax)Rat Ventricular Myocytes3 µMReduced from 220.5 V/s to 37.0 V/s
Transient Outward K+ Current (Ito)Rat Ventricular Myocytes1-100 µMDose-dependent inhibition (KD = 3.0 ± 0.5 µM)
Late Outward K+ Current (Ilo)Rat Ventricular Myocytes10 µMSignificantly reduced
Sodium Inward Current (INa)Rabbit Cardiac Cells9 µMSignificant inhibition
TRPA1 Channel Interaction

Dicentrine induces antinociceptive effects, likely through interaction with TRPA1 channels, which are non-selective cation channels involved in pain and inflammation.[6]

TRPA1 channels can be activated by various stimuli, including pungent natural compounds and inflammatory mediators.[9] Activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a nociceptive signal. Dicentrine appears to modulate TRPA1 activity, leading to an antinociceptive effect, though the precise nature of this interaction (direct block or allosteric modulation) requires further elucidation.[6]

trpa1_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Noxious_Stimuli Noxious Stimuli (e.g., Cinnamaldehyde) TRPA1 TRPA1 Channel Noxious_Stimuli->TRPA1 Activates Cations Ca²⁺, Na⁺ TRPA1->Cations Allows Influx Dicentrine Dicentrine HCl Dicentrine->TRPA1 Modulates Depolarization Membrane Depolarization Cations->Depolarization Leads to Nociception Nociceptive Signal Depolarization->Nociception Generates

TRPA1 Channel Signaling and Dicentrine Modulation.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[6]

  • Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., rat or rabbit ventricles) by enzymatic digestion.

  • Electrophysiological Recording:

    • The tight-seal whole-cell patch-clamp technique is used to record action potentials and membrane currents.

    • Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

    • Patch pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition and Analysis:

    • Action potentials are recorded in current-clamp mode, and parameters like APD50 and Vmax are measured.

    • Specific ion channel currents (e.g., Ito, Ilo, INa) are isolated and recorded in voltage-clamp mode using specific voltage protocols and pharmacological blockers for other currents.

    • The effects of dicentrine are assessed by applying it to the external solution at various concentrations.

    • Data are analyzed to determine changes in current amplitude, kinetics, and voltage-dependence.

Enzyme Inhibition

Dicentrine also functions as an inhibitor of protein disulfide isomerase (PDI) and topoisomerase II, suggesting potential applications in cancer therapy.

Protein Disulfide Isomerase (PDI) Inhibition

PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins, playing a crucial role in protein folding.[10] Inhibition of PDI can lead to an accumulation of misfolded proteins and induce cell death.[11]

CompoundCell LineAssayIC50
DicentrineHuman Hepatoma (HepG2)Insulin Turbidity Assay56.70 µM
DicentrinoneHuman Hepatoma (HepG2)Insulin Turbidity Assay43.95 µM
Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme that alters DNA topology, which is essential for DNA replication and chromosome segregation.[12] Inhibitors of topoisomerase II can trap the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[13]

CompoundAssayIC50
DicentrineTopoisomerase II Inhibition Assay27 µM

Experimental Workflows

experimental_workflows cluster_pdi PDI Inhibition Assay cluster_topo Topoisomerase II Inhibition Assay PDI_Start Prepare Insulin Solution (Substrate) PDI_Add_DTT Add DTT to Reduce Insulin Disulfide Bonds PDI_Start->PDI_Add_DTT PDI_Add_PDI Add PDI Enzyme and Dicentrine HCl PDI_Add_DTT->PDI_Add_PDI PDI_Measure Measure Turbidity (Aggregation of B-chain) PDI_Add_PDI->PDI_Measure Topo_Start Prepare Supercoiled Plasmid DNA (Substrate) Topo_Add_TopoII Add Topoisomerase II and Dicentrine HCl Topo_Start->Topo_Add_TopoII Topo_Incubate Incubate to Allow DNA Relaxation/Cleavage Topo_Add_TopoII->Topo_Incubate Topo_Analyze Analyze DNA Forms by Agarose Gel Electrophoresis Topo_Incubate->Topo_Analyze

Experimental Workflows for Enzyme Inhibition Assays.
Experimental Protocols

  • Principle: PDI catalyzes the reductive cleavage of disulfide bonds in insulin, leading to the aggregation of the B-chain, which can be measured as an increase in turbidity.

  • Procedure:

    • Prepare a reaction mixture containing insulin in a suitable buffer.

    • Initiate the reaction by adding dithiothreitol (DTT) to reduce the insulin.

    • Add PDI enzyme in the absence or presence of various concentrations of dicentrine.

    • Monitor the increase in absorbance (turbidity) at a specific wavelength (e.g., 650 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of turbidity increase is proportional to PDI activity. The percentage of inhibition by dicentrine is calculated relative to the control (no inhibitor), and the IC50 value is determined.

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors can either prevent this relaxation or trap the enzyme-DNA covalent complex, leading to linearized or nicked DNA.

  • Procedure:

    • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer.

    • Add purified human topoisomerase II enzyme.

    • Add dicentrine at various concentrations.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding SDS and proteinase K.

    • Analyze the DNA topoisomers (supercoiled, relaxed, linear, nicked) by agarose gel electrophoresis followed by staining with an intercalating dye (e.g., ethidium bromide).

  • Data Analysis: The inhibition of DNA relaxation or the appearance of linear/nicked DNA is quantified by densitometry of the gel bands. The IC50 value is the concentration of dicentrine that causes 50% inhibition of the enzyme's activity.

Conclusion

This compound demonstrates a complex mechanism of action, engaging multiple cellular targets. Its potent antagonism of α1-adrenoceptors underlies its significant cardiovascular effects. Furthermore, its ability to modulate ion channels contributes to its potential antiarrhythmic and antinociceptive properties. The inhibitory action of dicentrine on protein disulfide isomerase and topoisomerase II highlights its potential as a lead compound for anticancer drug development. This guide provides a foundational understanding of these core mechanisms, offering valuable insights for researchers and professionals in the field of pharmacology and therapeutic development. Further investigation into the intricate details of these interactions will be crucial for the full elucidation of dicentrine's therapeutic potential.

References

Dicentrine Hydrochloride: A Technical Guide to Its Botanical Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including its potent α1-adrenoceptor antagonism and potential as an anti-tumor and antinociceptive agent. This technical guide provides an in-depth overview of the primary plant sources of Dicentrine hydrochloride, detailed methodologies for its isolation and purification, and a summary of its known signaling pathways. Quantitative data from various studies are compiled for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of this promising natural compound.

Botanical Sources of Dicentrine

Dicentrine is predominantly found in plant species belonging to the Lauraceae and Menispermaceae families. The principal genera known to produce this alkaloid are Lindera, Stephania, and Ocotea.

Lindera Genus (Lauraceae)

Several species within the Lindera genus are recognized sources of Dicentrine. Notably, Lindera aggregata and Lindera megaphylla have been subjects of phytochemical investigations revealing the presence of Dicentrine and other related alkaloids.[1][2] The roots of these plants are often the primary material for extraction.[3]

Stephania Genus (Menispermaceae)

The Stephania genus is another significant source of Dicentrine. Species such as Stephania venosa, Stephania cepharantha, and Stephania suberosa have been shown to contain this alkaloid.[4][5][6] In vitro culture systems, including callus and hairy root cultures of Stephania venosa and Stephania suberosa, have been developed as alternative and potentially high-yielding sources of Dicentrine.[1][4]

Ocotea Genus (Lauraceae)

Various species of the Ocotea genus, including Ocotea puberula, are known to produce Dicentrine.[7] The leaves of Ocotea puberula have been specifically utilized for the extraction and purification of this compound.

Quantitative Analysis of Dicentrine Content

The concentration of Dicentrine can vary significantly depending on the plant species, the specific part of the plant used, and the cultivation or culture conditions. The following table summarizes reported yields of Dicentrine from various sources.

Plant SourcePlant Part/Culture TypeDicentrine YieldReference(s)
Stephania venosaCallus Culture19.5 ± 0.3 mg/g dry weight[1][4]
Stephania venosaCell Suspension Culture15-26 mg/g dry weight[1][4]
Stephania suberosaHairy Roots Culture8.92 ± 0.07 mg/g dry weight
Stephania suberosaHairy Roots Culture (with Tyrosine)14.73 ± 0.47 mg/g dry weight
Stephania venosa (various locations)RootsNot detected to 20.38 mg/g[5]
Ocotea puberulaLeaves0.56 mg from 1.8 g alkaloid-enriched fraction (from 300g dried leaves)[7]

Experimental Protocols for Isolation and Purification

The isolation of this compound typically involves solvent extraction, acid-base partitioning, and chromatographic purification. The following are representative protocols derived from published literature.

General Extraction and Acid-Base Partitioning

This initial step is broadly applicable to most plant sources and aims to enrich the alkaloid fraction.

G start Dried Plant Material (e.g., roots, leaves) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction evaporation Evaporation of Solvent extraction->evaporation crude_extract Crude Extract evaporation->crude_extract resuspend Resuspend in Dichloromethane crude_extract->resuspend acid_extraction Extract with 1% HCl (pH 2) resuspend->acid_extraction phase_separation1 Separate Aqueous and Organic Phases acid_extraction->phase_separation1 aqueous_phase Aqueous Phase (contains protonated alkaloids) phase_separation1->aqueous_phase Aqueous organic_phase Organic Phase (contains free base alkaloids) phase_separation1->organic_phase Organic (discard) basification Basify with NH4OH (pH 10) aqueous_phase->basification ch2cl2_extraction Extract with Dichloromethane basification->ch2cl2_extraction phase_separation2 Separate Aqueous and Organic Phases ch2cl2_extraction->phase_separation2 phase_separation2->aqueous_phase Aqueous (discard) phase_separation2->organic_phase Organic drying Dry with Na2SO4 organic_phase->drying final_evaporation Evaporate Solvent drying->final_evaporation alkaloid_fraction Enriched Alkaloid Fraction final_evaporation->alkaloid_fraction

Caption: General workflow for alkaloid enrichment.

Methodology:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, often with the aid of sonication or reflux.[5][7]

  • Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.[7]

  • Acid-Base Partitioning:

    • The crude extract is resuspended in a nonpolar organic solvent like dichloromethane and then partitioned against an acidic aqueous solution (e.g., 1% HCl, pH 2).[7] The protonated alkaloids, including this compound, will migrate to the aqueous phase.

    • The aqueous phase is collected and the pH is adjusted to approximately 10 with a base, such as ammonium hydroxide, to deprotonate the alkaloids.[7]

    • The basified aqueous solution is then extracted with a nonpolar organic solvent (e.g., dichloromethane). The free base alkaloids will now partition into the organic phase.[7]

  • Final Concentration: The organic phase containing the enriched alkaloids is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the enriched alkaloid fraction.[7]

Chromatographic Purification

Further purification of the enriched alkaloid fraction is necessary to isolate Dicentrine.

3.2.1. Silica Gel Column Chromatography (for Ocotea species)

Methodology:

  • The enriched alkaloid fraction is subjected to silica gel column chromatography.[7]

  • Elution is performed using a gradient of ethyl acetate and methanol. A typical gradient could be from 9:1 to 1:9 (EtOAc:MeOH).[7]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Dicentrine.

  • Fractions containing pure Dicentrine are combined and the solvent is evaporated.

3.2.2. High-Performance Liquid Chromatography (HPLC) (for Stephania and Lindera species)

Methodology:

  • Column: A reversed-phase C18 column is commonly used.[5][8]

  • Mobile Phase: A gradient elution system is typically employed. For instance, a mixture of aqueous ammonium acetate (e.g., 100 mM) and methanol or acetonitrile can be used.[5][8]

  • Detection: UV detection is set at a wavelength where Dicentrine exhibits strong absorbance, typically around 280 nm.[5]

  • Purification: For preparative HPLC, the enriched alkaloid fraction is injected onto the column, and the fraction corresponding to the retention time of a Dicentrine standard is collected.[9]

Signaling Pathways of Dicentrine

Dicentrine exerts its pharmacological effects through interactions with multiple cellular targets.

α1-Adrenoceptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors. This is considered its primary mechanism of action for its effects on vascular smooth muscle.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dicentrine Dicentrine Receptor α1-Adrenoceptor Dicentrine->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Leads to

Caption: Dicentrine's antagonism of the α1-adrenoceptor pathway.
Topoisomerase II Inhibition

Dicentrine has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This activity is believed to contribute to its anti-tumor properties. It is suggested that Dicentrine acts as an "adaptive" DNA intercalator, meaning it can adopt a planar conformation to bind to DNA, thereby inhibiting the action of topoisomerase II.

G Dicentrine Dicentrine DNA DNA Dicentrine->DNA Intercalates TopoisomeraseII Topoisomerase II DNA->TopoisomeraseII Inhibits binding of Replication DNA Replication & Repair TopoisomeraseII->Replication is required for Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Inhibition leads to

Caption: Dicentrine's inhibition of Topoisomerase II.
Protein Disulfide Isomerase (PDI) Inhibition

Recent studies have identified Dicentrine as an inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and maturation. Inhibition of PDI can induce endoplasmic reticulum stress and apoptosis in cancer cells. Dicentrine has been shown to inhibit PDI activity with an IC50 of 56.70 μM.[10]

G Dicentrine Dicentrine PDI Protein Disulfide Isomerase (PDI) Dicentrine->PDI Inhibits ProteinFolding Correct Protein Folding PDI->ProteinFolding Catalyzes ER_Stress Endoplasmic Reticulum Stress PDI->ER_Stress Inhibition leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Dicentrine's inhibition of Protein Disulfide Isomerase.

Conclusion

This compound is a pharmacologically significant aporphine alkaloid with well-documented botanical origins. The genera Lindera, Stephania, and Ocotea represent the primary natural sources for its extraction. While traditional plant collection remains a common practice, advancements in plant tissue culture techniques offer a promising and sustainable alternative for Dicentrine production. The isolation and purification of Dicentrine rely on established phytochemical methods, including solvent extraction, acid-base partitioning, and various chromatographic techniques. A comprehensive understanding of its multifaceted signaling pathways, including α1-adrenoceptor antagonism, topoisomerase II inhibition, and PDI inhibition, is crucial for the continued exploration of its therapeutic potential in drug development. This guide provides a foundational resource for researchers and scientists working with this important natural product.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicentrine hydrochloride, an aporphine alkaloid primarily isolated from plants of the Lauraceae family, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, ranging from anticancer and anti-inflammatory to cardiovascular effects, underscore its potential as a lead compound for novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.

Cytotoxicity and Quantitative Data

This compound demonstrates significant cytotoxicity across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies and are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~25 µM (at 72h)[2]
A549Lung AdenocarcinomaNot explicitly stated, but inhibitory effects observed at 25, 50, 100, 200 µmol·L-1[3]
HepG2Hepatocellular CarcinomaIC50 of 56.70 µM for PDI inhibition[4][5]
HL-60LeukemiaInduces apoptosis and G2/M arrest[6][7]
HCE-6Esophageal CarcinomaHighly cytotoxic[8]
Molt-4LymphomaHighly cytotoxic[8]
CESSLymphomaHighly cytotoxic[8]
K562LeukemiaHighly cytotoxic[8]
MS-G2HepatomaHighly cytotoxic[8]
Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of Dicentrine's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that Dicentrine treatment leads to the activation of key apoptotic markers. In TNF-α-induced A549 lung adenocarcinoma cells, Dicentrine enhances apoptosis by increasing the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[9] Furthermore, Dicentrine downregulates the expression of anti-apoptotic proteins such as cIAP2, c-FLIP, and Bcl-xL.

In addition to apoptosis, this compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In HL-60 leukemia cells, both Dicentrine and its analogues have been shown to cause G2/M phase arrest.[6][7]

Inhibition of Key Enzymes

This compound targets specific enzymes that are crucial for cancer cell survival and proliferation.

  • Topoisomerase II: Dicentrine acts as a topoisomerase II inhibitor.[10] By interfering with the function of this enzyme, which is essential for DNA replication and repair, Dicentrine induces DNA damage and subsequently triggers apoptotic pathways.

  • Protein Disulfide Isomerase (PDI): Dicentrine has been identified as an inhibitor of PDI, an enzyme that is overexpressed in many cancer cells and plays a role in protein folding and cell survival.[4][5] Inhibition of PDI by Dicentrine disrupts cellular homeostasis and contributes to its cytotoxic effects. The IC50 value for PDI inhibition in HepG2 cells was determined to be 56.70 µM.[4][5]

Signaling Pathways in Anticancer Activity

This compound modulates several signaling pathways to exert its anticancer effects, most notably the NF-κB and AP-1 pathways, which are often dysregulated in cancer.

In the context of TNF-α-induced signaling in A549 cells, Dicentrine significantly blocks the activation of TAK1, p38, JNK, and Akt.[9] This upstream inhibition leads to the suppression of the transcriptional activity of both NF-κB and AP-1.[9] Specifically, Dicentrine prevents the TNF-α-induced degradation of IκB-α and the phosphorylation of IKK, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[9] Concurrently, it blocks the phosphorylation and nuclear translocation of c-Jun (a component of AP-1).[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF-α Receptor TAK1 TAK1 TNF-R->TAK1 TNF-a TNF-α TNF-a->TNF-R IKK IKK TAK1->IKK MAPKs p38, JNK TAK1->MAPKs Akt Akt TAK1->Akt IkB-a IκB-α IKK->IkB-a P NF-kB NF-κB (p65/p50) IkB-a->NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n Translocation AP-1 AP-1 (c-Jun) MAPKs->AP-1 P Akt->AP-1 P AP-1_n AP-1 AP-1->AP-1_n Translocation Dicentrine Dicentrine Dicentrine->TAK1 Dicentrine->MAPKs Dicentrine->Akt Gene_Expression Gene Expression (Anti-apoptotic, Pro-invasive) NF-kB_n->Gene_Expression AP-1_n->Gene_Expression

Dicentrine's inhibition of TNF-α-induced NF-κB and AP-1 signaling.
Experimental Workflow for In Vitro Anticancer Evaluation

A typical experimental workflow to evaluate the anticancer activity of a compound like this compound is depicted below. This multi-step process begins with initial cytotoxicity screening and progresses to more detailed mechanistic studies.

Start Start: Compound of Interest (Dicentrine HCl) Cell_Culture Cell Culture (Cancer & Normal Cell Lines) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT, Crystal Violet Assay) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanistic Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Western_Blot_Apoptosis Western Blot (Caspases, PARP) Apoptosis_Assay->Western_Blot_Apoptosis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) End End: Elucidation of Anticancer Activity and Mechanism Cell_Cycle_Analysis->End Western_Blot_Apoptosis->End Mechanism_Studies->Apoptosis_Assay Mechanism_Studies->Cell_Cycle_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (Topoisomerase II, PDI) Mechanism_Studies->Enzyme_Inhibition Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-MAPKs, NF-κB) Mechanism_Studies->Signaling_Pathway_Analysis Enzyme_Inhibition->End Signaling_Pathway_Analysis->End

A representative workflow for in vitro anticancer drug evaluation.

Cardiovascular Effects

This compound exhibits significant cardiovascular activities, primarily as a potent and selective α1-adrenoceptor antagonist.[11][12][13] This action underlies its antihypertensive effects.

α1-Adrenoceptor Antagonism

Dicentrine acts as a competitive antagonist at α1-adrenoceptors, as demonstrated by its ability to shift the concentration-response curves of α1-agonists like norepinephrine and phenylephrine to the right.[12][14] Its potency has been quantified with pA2 values, which are a measure of antagonist affinity.

AgonistTissuepA2 ValueReference
NorepinephrineRat Thoracic Aorta8.19 ± 0.09[11][12]
PhenylephrineRat Thoracic Aorta9.01 ± 0.10[11][12]
NorepinephrineHuman Hyperplastic Prostate8.04 ± 0.09[14]
PhenylephrineHuman Hyperplastic Prostate8.33 ± 0.11[14]
Effects on Ion Channels

In addition to its α1-adrenoceptor blocking activity, Dicentrine also affects cardiac ion channels. It has been shown to block both sodium and potassium channels in cardiac cells, suggesting potential antiarrhythmic properties.[15][16]

Anti-inflammatory and Antinociceptive Activities

This compound possesses anti-inflammatory and antinociceptive (pain-relieving) properties.[3][17]

Modulation of Inflammatory Pathways

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Dicentrine and its analogs suppress the production of pro-inflammatory mediators.[10] This anti-inflammatory effect is associated with the inhibition of the NF-κB and AP-1 signaling pathways, mediated through the suppression of MAPK and Akt signaling.[10]

Interaction with TRPA1 Channels

The antinociceptive effects of Dicentrine are thought to be mediated, at least in part, through the transient receptor potential ankyrin 1 (TRPA1) channel.[2][17][18][19] Dicentrine has been shown to reduce nociceptive responses to the TRPA1 activator cinnamaldehyde, suggesting a direct or indirect interaction with this channel.[3][17]

cluster_neuron Dicentrine Dicentrine TRPA1 TRPA1 Channel Dicentrine->TRPA1 Modulates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Inhibits Nociceptive_Neuron Nociceptive Neuron Reduced_Nociception Reduced Nociception & Inflammation Ca_Influx->Reduced_Nociception

Proposed mechanism of Dicentrine's antinociceptive action via TRPA1.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability Assays (MTT and Crystal Violet)
  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The crystal violet assay stains the DNA of adherent cells, providing a measure of cell number.

  • Protocol Outline:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For Crystal Violet: Fix the cells, stain with crystal violet solution, wash, and then solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 590 nm).

    • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol Outline:

    • Treat cells with this compound for a specified time.

    • Harvest and fix the cells (e.g., with cold 70% ethanol).

    • Treat with RNase A to remove RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis and Signaling Proteins
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

  • Protocol Outline:

    • Treat cells with this compound and prepare cell lysates.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-p38, p-JNK, p-Akt, IκB-α, p65).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Topoisomerase II Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the relaxation or decatenation of supercoiled DNA by topoisomerase II.

  • Protocol Outline:

    • Incubate supercoiled plasmid DNA with purified human topoisomerase IIα in the presence or absence of this compound.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized.

    • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Protein Disulfide Isomerase (PDI) Inhibition Assay
  • Principle: A common method is the insulin turbidity assay. PDI reduces the disulfide bonds in insulin, causing the B-chain to aggregate and increase the turbidity of the solution. An inhibitor will prevent this increase in turbidity.

  • Protocol Outline:

    • In a multi-well plate, combine purified PDI enzyme with insulin in a suitable buffer.

    • Add different concentrations of this compound.

    • Initiate the reaction by adding a reducing agent (e.g., DTT).

    • Monitor the increase in absorbance (turbidity) over time at a specific wavelength (e.g., 650 nm).

    • Calculate the percentage of inhibition relative to the control without the inhibitor.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes, make it a strong candidate for further preclinical and clinical investigation. Its cardiovascular and anti-inflammatory properties further expand its therapeutic potential. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound and its derivatives.

References

An In-depth Technical Guide on the Antinociceptive Properties of Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antinociceptive properties of S-(+)-Dicentrine, an aporphine alkaloid with significant potential for the development of novel analgesic drugs. This document synthesizes key findings from preclinical studies, detailing the compound's efficacy in various pain models, its proposed mechanism of action, and the experimental protocols utilized in its evaluation.

Quantitative Data Summary

The antinociceptive effects of S-(+)-Dicentrine have been quantified in several murine models of acute and chronic inflammatory pain. The following tables summarize the key findings.

Table 1: Efficacy of S-(+)-Dicentrine in Chemical Nociception Models

Pain ModelAdministration RouteDoseEffectReference
Acetic Acid-Induced WrithingOral (p.o.)30-300 mg/kgDose-dependent inhibition of abdominal constrictions.[1][2]
Formalin Test (Phase 1 & 2)Oral (p.o.)30-300 mg/kgInhibition of both the neurogenic (Phase 1) and inflammatory (Phase 2) phases of formalin-induced nociception.[1][2]
Cinnamaldehyde-Induced Nociception (Licking)Oral (p.o.)100 mg/kg75±1% inhibition of licking behavior.[3][3]
Cinnamaldehyde-Induced Nociception (Licking)Intraplantar (i.pl.)100 µ g/paw 53±8% inhibition of licking behavior.[3][3]
Cinnamaldehyde-Induced Cold HypersensitivityOral (p.o.)100 mg/kg80±13% increase in paw withdrawal latency on a cold plate.[3][4][3][4]

Table 2: Efficacy of S-(+)-Dicentrine in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Hypersensitivity TypeAdministration RouteDoseKey FindingsReference
Mechanical HypersensitivityOral (p.o.)100 mg/kgReversed CFA-induced mechanical hypersensitivity, with the effect lasting up to 2 hours. On days 7 and 10 post-CFA, inhibitions of 68±13% and 65±10% were observed, respectively.[3][4][5][3][4][5]
Cold Hypersensitivity (Acetone Test)Oral (p.o.)100 mg/kgReduced responses to acetone with inhibitions of 79±6% on day 2, 86±4% on day 4, and 100% on day 7 post-CFA injection.[3][4][3][4]
Heat Hypersensitivity (Hot Plate Test)Oral (p.o.)100 mg/kgNo significant effect on heat hypersensitivity, suggesting no interaction with TRPV1 channels.[3][5][3][5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the antinociceptive properties of S-(+)-Dicentrine.

Animal Models

All experiments were conducted using adult male Swiss mice, weighing between 25 and 35 grams. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All procedures were performed in accordance with ethical guidelines for the treatment of laboratory animals.[3]

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral pain.[1]

  • Mice are pre-treated with S-(+)-Dicentrine (30-300 mg/kg, p.o.) or vehicle.

  • After a set period (e.g., 60 minutes), a 0.6% solution of acetic acid is administered intraperitoneally.

  • The number of abdominal constrictions (writhing) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • The percentage of inhibition is calculated by comparing the number of writhes in the treated groups to the vehicle control group.

Formalin Test

This test assesses both acute neurogenic pain (Phase 1) and persistent inflammatory pain (Phase 2).[1]

  • Mice are pre-treated with S-(+)-Dicentrine (30-300 mg/kg, p.o.) or vehicle.

  • Following the pre-treatment period, 20 µL of a 2.5% formalin solution is injected into the subplantar region of the right hind paw.

  • The amount of time the animal spends licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).

  • The antinociceptive effect is determined by the reduction in licking time in the treated groups compared to the control group.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state, allowing for the assessment of mechanical and thermal hypersensitivity.[3][5]

  • A baseline measurement of paw withdrawal threshold (mechanical) or latency (thermal) is taken.

  • Inflammation is induced by injecting CFA into the plantar surface of the hind paw.

  • Hypersensitivity is allowed to develop over several days.

  • On the testing days, S-(+)-Dicentrine (100 mg/kg, p.o.) or vehicle is administered.

  • Mechanical Hypersensitivity: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.[3]

  • Cold Hypersensitivity: Evaluated by applying a drop of acetone to the paw and measuring the duration of the response (licking, shaking).[3][5]

  • Heat Hypersensitivity: Measured using a hot plate apparatus, with the latency to paw withdrawal recorded.[3][5]

TRP Channel Agonist-Induced Nociception

These experiments are designed to investigate the involvement of specific Transient Receptor Potential (TRP) channels in the mechanism of action of S-(+)-Dicentrine.[3][5]

  • Cinnamaldehyde (TRPA1 Agonist): Mice are pre-treated with S-(+)-Dicentrine either orally (100 mg/kg) or intraplantarly (100 µ g/paw ). Cinnamaldehyde is then injected into the paw, and the licking time is recorded.[3][5]

  • Capsaicin (TRPV1 Agonist): A similar protocol is followed, using capsaicin as the nociceptive agent to assess the involvement of TRPV1 channels. S-(+)-Dicentrine did not inhibit capsaicin-induced nociception, indicating a lack of interaction with TRPV1 channels.[3][5]

Mechanism of Action and Signaling Pathways

The antinociceptive effects of S-(+)-Dicentrine are primarily attributed to its interaction with the TRPA1 ion channel.[3][4] Studies have shown that S-(+)-Dicentrine effectively reduces nociceptive behaviors induced by the TRPA1 agonist cinnamaldehyde.[3][5] Conversely, it has no effect on nociception induced by the TRPV1 agonist capsaicin, suggesting selectivity for TRPA1 over TRPV1.[3][5] Furthermore, the antinociceptive action of a chloroform fraction containing dicentrine was not reversed by the opioid receptor antagonist naloxone or the adenosine receptor antagonist caffeine, indicating that the opioid and adenosinergic systems are unlikely to be involved in its mechanism.[1][2]

The proposed signaling pathway involves the inhibition of TRPA1 channels on primary sensory neurons, which are activated by inflammatory mediators during tissue injury. By blocking these channels, S-(+)-Dicentrine prevents the depolarization of nociceptive neurons and the subsequent transmission of pain signals to the central nervous system.

G cluster_0 Peripheral Nociceptive Neuron TRPA1 TRPA1 Channel Neuron Nociceptive Neuron Depolarization TRPA1->Neuron Ca2+ Influx PainSignal Pain Signal to CNS Neuron->PainSignal Inflammation Inflammatory Stimulus (e.g., CFA) Mediators Inflammatory Mediators (TRPA1 Agonists) Inflammation->Mediators Mediators->TRPA1 Activation Dicentrine S-(+)-Dicentrine Dicentrine->TRPA1 Inhibition

Caption: Proposed mechanism of S-(+)-Dicentrine's antinociceptive action via TRPA1 channel inhibition.

Experimental Workflow Visualization

The general workflow for in vivo assessment of the antinociceptive properties of S-(+)-Dicentrine follows a standardized process of animal habituation, baseline testing, drug administration, and post-treatment assessment in a specific pain model.

G start Start habituation Animal Habituation (1 hour) start->habituation baseline Baseline Nociceptive Testing (e.g., von Frey, Hot Plate) habituation->baseline grouping Animal Grouping (Control vs. Dicentrine) baseline->grouping control_admin Vehicle Administration grouping->control_admin Control Group dicentrine_admin S-(+)-Dicentrine Administration (p.o. / i.pl.) grouping->dicentrine_admin Treatment Group pain_induction Induction of Nociception (e.g., CFA, Formalin, Cinnamaldehyde) control_admin->pain_induction dicentrine_admin->pain_induction post_test Post-Treatment Nociceptive Assessment pain_induction->post_test analysis Data Analysis post_test->analysis end End analysis->end

Caption: General experimental workflow for in vivo antinociceptive studies of S-(+)-Dicentrine.

Conclusion

S-(+)-Dicentrine hydrochloride has demonstrated significant antinociceptive properties in both acute and chronic inflammatory pain models.[1][3][5] Its efficacy in attenuating mechanical and cold hypersensitivity, coupled with a mechanism of action that appears to be independent of the opioid and adenosinergic systems, highlights its potential as a lead compound for the development of new, non-opioid analgesics.[1][2][3] The primary molecular target appears to be the TRPA1 ion channel, a key player in inflammatory pain states.[3][4] Further research is warranted to fully elucidate the precise nature of the interaction between S-(+)-Dicentrine and the TRPA1 channel and to evaluate its therapeutic potential in more complex pain models.

References

An In-depth Technical Guide to the Anti-tumor Effects of Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine hydrochloride, an aporphine alkaloid extracted from various medicinal plants, has demonstrated significant potential as an anti-tumor agent. This technical guide provides a comprehensive overview of the current understanding of its anti-cancer effects, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary modes of action of this compound include the induction of apoptosis and cell cycle arrest in cancer cells, alongside the modulation of critical signaling pathways such as NF-κB and PI3K/Akt. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Dicentrine is a naturally occurring aporphine alkaloid found in plants of the Lindera genus and other species.[1] It has been traditionally used in folk medicine for various ailments, and recent scientific investigations have highlighted its pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3] This guide focuses on the anti-tumor effects of its hydrochloride salt, this compound, delving into the molecular mechanisms that underpin its cytotoxicity against cancer cells.

Mechanisms of Anti-tumor Action

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that are often dysregulated in cancer.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. It can sensitize cancer cells to TNF-α-induced apoptosis.[2][3] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways, characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3]

Key apoptotic events induced by this compound include:

  • Caspase Activation: It triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[2][3]

  • Inhibition of Anti-apoptotic Proteins: Dicentrine has been shown to inhibit the expression of anti-apoptotic proteins such as cIAP2, cFLIP, and Bcl-XL.[2][3]

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest, primarily at the G2/M phase, in cancer cells.[4] This disruption of the cell cycle prevents cancer cells from proliferating. The proposed mechanism for this cell cycle arrest is through the inhibition of topoisomerase II activity, an enzyme crucial for DNA replication and chromosome segregation.[4]

Modulation of Signaling Pathways

This compound significantly impacts key signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[5][6] this compound has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[2] This inhibition is achieved, at least in part, by suppressing the activation of upstream kinases like TAK1 and IKK.[2]

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.[7][8] this compound has been demonstrated to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[2] This inhibition contributes to the overall anti-proliferative and pro-apoptotic effects of the compound.

Data Presentation

In Vitro Cytotoxicity

One study reported the IC50 values for Dicentrine in human hepatoma (HepG2) cells.[10] Another study compared the cytotoxic effects of a Dicentrine analogue to D-dicentrine in various cancer cell lines.[11]

Cell LineCompoundIC50 (µM)Reference
HepG2Dicentrine56.70[10]
Colon AdenocarcinomaD-dicentrine analogue 1More potent than D-dicentrine[11]
HepatomaD-dicentrine analogue 1More potent than D-dicentrine[11]
Leukemia (HL-60)D-dicentrine analogue 1More potent than D-dicentrine[11]
Epidermoid CarcinomaD-dicentrine analogue 1More potent than D-dicentrine[11]

Table 1: In Vitro Cytotoxicity of Dicentrine and its Analogue.

In Vivo Anti-tumor Activity

An in vivo study utilizing a Severe Combined Immunodeficiency (SCID) mouse model demonstrated the anti-tumor efficacy of d-dicentrine.[9]

Animal ModelCancer Cell LineTreatmentDosage and ScheduleOutcomeReference
SCID MiceHuman Leukemia K562Intraperitoneal injection of d-dicentrine100 µ g/mouse , twice a week for 4 weeksSignificantly inhibited tumor incidence[9]

Table 2: In Vivo Anti-tumor Activity of d-Dicentrine.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the anti-tumor effects of this compound.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_0 Experimental Workflow: MTT Assay start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow
Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G cluster_1 Logical Relationship: Apoptosis Assay Quadrants Annexin V (-)\nPI (-) Viable Cells Annexin V (+)\nPI (-) Early Apoptotic Cells Annexin V (+)\nPI (+) Late Apoptotic/Necrotic Cells Annexin V (-)\nPI (+) Necrotic Cells

Apoptosis Assay Quadrant Interpretation
Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the NF-κB and PI3K/Akt pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-IκBα, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

G cluster_nfkb Inhibition of NF-κB Signaling Pathway by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 IkBa->p65_p50 Degradation & Release p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Nuclear Translocation Gene Pro-survival & Pro-inflammatory Gene Transcription p65_p50_nuc->Gene Dicentrine Dicentrine Dicentrine->TAK1 Inhibits Dicentrine->IKK Inhibits

Dicentrine's Inhibition of the NF-κB Pathway

G cluster_pi3k_akt Inhibition of PI3K/Akt Signaling Pathway by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Cell Survival, Proliferation, & Growth pAkt->Downstream Dicentrine Dicentrine Dicentrine->pAkt Inhibits Activation

Dicentrine's Inhibition of the PI3K/Akt Pathway

Conclusion

This compound exhibits promising anti-tumor properties through its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the complete spectrum of its molecular targets, conducting more extensive in vivo efficacy and toxicity studies, and exploring potential combination therapies to enhance its anti-cancer activity. This comprehensive understanding will be crucial for the successful translation of this compound from a promising natural compound to a clinically effective anti-tumor agent.

References

Pharmacological Profile of Dicentrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Dicentrine is a naturally occurring aporphine alkaloid primarily isolated from plant species of the Lauraceae and Menispermaceae families, such as Lindera megaphylla and Stephania epigaea Lo.[1][2][3][4] As a pharmacologically active compound, it has garnered significant interest for its diverse biological activities. This document provides a comprehensive technical overview of the pharmacological profile of Dicentrine hydrochloride, summarizing its mechanisms of action, pharmacodynamic properties, metabolic pathways, and key experimental methodologies. The primary activity of Dicentrine is potent and selective α1-adrenoceptor antagonism, which underlies its significant antihypertensive effects.[1][3][5] Additionally, Dicentrine exhibits promising antitumor, antinociceptive, and anti-platelet properties through various other molecular targets.[6][7][8] This guide consolidates quantitative data into structured tables and visualizes key pathways and workflows to support further research and development.

Physicochemical Properties

Dicentrine is an isoquinoline alkaloid characterized by the aporphine ring system.[6] It is typically studied and formulated as its hydrochloride salt to improve solubility.

PropertyDicentrineThis compound
Molecular Formula C₂₀H₂₁NO₄[2][6]C₂₀H₂₂ClNO₄[9]
Molecular Weight 339.39 g/mol [2][10]375.85 g/mol [9][10]
CAS Number 517-66-8[2][6]1089689-97-3[9]
Type Aporphine Alkaloid[2][6]Salt of Aporphine Alkaloid
Appearance Data not availableData not available
Solubility Practically insoluble in water[11]Data not available

Pharmacodynamics: Mechanisms of Action

Dicentrine's pharmacological effects are multifaceted, stemming from its interaction with several distinct molecular targets.

Primary Mechanism: α1-Adrenergic Receptor Antagonism

The most well-characterized action of Dicentrine is its potent and competitive antagonism of α1-adrenergic receptors.[1][3] This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like noradrenaline, leading to vasodilation and a reduction in blood pressure.[5][6] Dicentrine's potency is greater than that of phentolamine but less than that of the highly selective α1-antagonist, prazosin.[3]

alpha1_pathway cluster_membrane Cell Membrane cluster_downstream alpha1 α1-Adrenoceptor gq Gq/11 alpha1->gq Activates plc PLC gq->plc pip2 PIP2 plc->pip2 Cleaves agonist Noradrenaline / Phenylephrine agonist->alpha1 Activates dicentrine Dicentrine dicentrine->alpha1 Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc vaso Vasoconstriction ca2->vaso pkc->vaso anticancer_mechanism cluster_targets cluster_effects dicentrine Dicentrine pdi Protein Disulfide Isomerase (PDI) dicentrine->pdi Inhibits topo Topoisomerase II dicentrine->topo Inhibits upr Unfolded Protein Response pdi->upr dna_damage DNA Damage topo->dna_damage g2m_arrest G2/M Arrest upr->g2m_arrest dna_damage->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis trpa1_pathway cluster_neuron Nociceptor Neuron stimulus Nociceptive Stimulus (e.g., Cinnamaldehyde) trpa1 TRPA1 Channel stimulus->trpa1 Activates dicentrine Dicentrine dicentrine->trpa1 Inhibits ca_influx Ca²⁺ Influx trpa1->ca_influx pain_signal Pain Signal Transmission ca_influx->pain_signal metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism dicentrine Dicentrine n_demethyl N-Demethylation dicentrine->n_demethyl n_oxide N-Oxidation dicentrine->n_oxide o_demethyl O-Demethylation dicentrine->o_demethyl hydroxyl Hydroxylation dicentrine->hydroxyl demethylene O,O-Demethylenation dicentrine->demethylene glucuronide O-Glucuronidation dicentrine->glucuronide glucoside O-Glucosylation dicentrine->glucoside phase1_metabolites Phase I Metabolites n_demethyl->phase1_metabolites n_oxide->phase1_metabolites o_demethyl->phase1_metabolites hydroxyl->phase1_metabolites demethylene->phase1_metabolites phase1_metabolites->glucuronide phase1_metabolites->glucoside excretion Urinary Excretion phase1_metabolites->excretion phase2_metabolites Phase II Metabolites glucuronide->phase2_metabolites glucoside->phase2_metabolites phase2_metabolites->excretion protocol_workflow start Start step1 Isolate Rat Thoracic Aorta and Prepare Rings start->step1 step2 Mount Rings in Organ Bath (Krebs Solution, 37°C) step1->step2 step3 Generate Baseline Agonist Concentration-Response Curve (CRC) step2->step3 step4 Wash and Incubate with This compound step3->step4 step5 Generate Second Agonist CRC in Presence of Dicentrine step4->step5 step6 Repeat Steps 4-5 with Multiple Dicentrine Concentrations step5->step6 step7 Perform Schild Analysis to Calculate pA₂ Value step6->step7 end End step7->end

References

Dicentrine Hydrochloride: A Technical Guide on its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and detailed pharmacological properties of its hydrochloride salt. The document elucidates its primary mechanisms of action, including its potent α1-adrenoceptor antagonism and its role in modulating the TRPA1 channel, contributing to its antinociceptive effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways to facilitate further investigation and potential therapeutic applications.

Discovery and History

Dicentrine is a naturally occurring aporphine alkaloid, a class of isoquinoline alkaloids characterized by a tetracyclic core. While the precise date and discoverer of its initial isolation are not well-documented in readily available literature, it has been identified in various plant species, predominantly within the Lauraceae and Menispermaceae families.

Notably, Dicentrine has been consistently isolated from Lindera megaphylla, a plant species native to Central and Southern China and parts of Indo-China. It has also been identified in Stephania epigaea, Talauma arcabucoana, and Stephania tetrandrae. The history of aporphine alkaloids dates back to the mid-19th century, with the discovery of apomorphine in 1845, providing a historical context for the subsequent isolation and characterization of related compounds like Dicentrine.

Dicentrine Hydrochloride: Synthesis and Formulation

While a specific, detailed total synthesis protocol for Dicentrine is not extensively reported in common chemical literature, a general method for the preparation of the hydrochloride salt from the isolated natural product can be described.

General Protocol for Hydrochloride Salt Formation

The conversion of the free base Dicentrine alkaloid to its hydrochloride salt typically involves the following steps:

  • Dissolution: The purified Dicentrine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, methanol, or ethanol.

  • Acidification: A solution of hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise to the Dicentrine solution with constant stirring.

  • Precipitation: The this compound salt, being less soluble in the organic solvent, precipitates out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with the anhydrous organic solvent to remove any unreacted starting material and excess HCl, and then dried under vacuum to yield the purified this compound.

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects, with its most prominent activities being α1-adrenoceptor antagonism and modulation of the TRPA1 ion channel.

α1-Adrenoceptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors, which are G protein-coupled receptors involved in the sympathetic nervous system's regulation of smooth muscle contraction.

ParameterAgonistPreparationValueReference
pA2NoradrenalineRat Thoracic Aorta8.19 ± 0.09[1]
pA2PhenylephrineRat Thoracic Aorta9.01 ± 0.10[1]
pA2NoradrenalineHuman Hyperplastic Prostate8.04 ± 0.09
pA2PhenylephrineHuman Hyperplastic Prostate8.33 ± 0.11
  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings approximately 3-4 mm in width. The endothelium may be removed by gently rubbing the intimal surface.

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs solution at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers for recording tension.

  • Equilibration and Viability Check: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15-20 minutes. The viability of the preparations is assessed by contracting the tissues with a high-potassium solution.

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are obtained.

  • Antagonist Incubation: After washing out the agonist, the tissues are incubated with this compound at various concentrations for a predetermined period (e.g., 30 minutes).

  • Post-incubation Response: The cumulative concentration-response curves to the agonist are repeated in the presence of the antagonist.

  • Data Analysis: The pA2 value is calculated using a Schild plot analysis to quantify the competitive antagonism.[1]

alpha1_antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noradrenaline Noradrenaline Alpha1_Receptor α1-Adrenoceptor Noradrenaline->Alpha1_Receptor Binds and Activates Dicentrine Dicentrine Dicentrine->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 to DAG DAG PIP2->DAG and Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Leads to PKC_activation->Smooth_Muscle_Contraction Contributes to

Caption: Dicentrine competitively antagonizes the α1-adrenoceptor, preventing Gq protein activation and subsequent downstream signaling leading to smooth muscle contraction.

Antinociceptive Effects and TRPA1 Channel Modulation

Dicentrine has demonstrated significant antinociceptive (pain-relieving) activity, which is likely mediated through its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[1] TRPA1 is a non-selective cation channel expressed on sensory neurons that is involved in the detection of noxious stimuli.

ModelDicentrine Dose (p.o.)EffectInhibition (%)Reference
Cinnamaldehyde-induced licking30 mg/kgReduction in licking time38 ± 10
Cinnamaldehyde-induced licking100 mg/kgReduction in licking time54 ± 7
Cinnamaldehyde-induced cold allodynia100 mg/kgIncreased paw withdrawal latency80 ± 13
  • Animals: Male Swiss mice are used for the experiment. They are acclimatized to the laboratory conditions before the study.

  • Drug Administration: this compound is administered orally (p.o.) at the desired doses. A control group receives the vehicle.

  • Induction of Nociception: A specific time after drug administration (e.g., 60 minutes), cinnamaldehyde (a TRPA1 agonist) is injected into the plantar surface of the right hind paw.

  • Behavioral Assessment (Spontaneous Nociception): Immediately after the cinnamaldehyde injection, the mice are placed in an observation chamber, and the total time spent licking the injected paw is recorded for a set period (e.g., 5 minutes).

  • Behavioral Assessment (Cold Allodynia): For cold sensitivity, mice are placed on a cold plate maintained at a specific temperature (e.g., 4°C), and the latency to the first sign of pain (e.g., paw withdrawal, licking, or jumping) is measured.

  • Data Analysis: The data are expressed as the mean ± SEM. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the drug-treated groups with the control group.

TRPA1_modulation cluster_extracellular Extracellular/Intracellular Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Noxious_Stimuli Noxious Stimuli (e.g., Cinnamaldehyde) TRPA1_Channel TRPA1 Channel Noxious_Stimuli->TRPA1_Channel Activates Ion_Influx Ca²⁺/Na⁺ Influx TRPA1_Channel->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Leads to Dicentrine_Effect Dicentrine Dicentrine_Effect->TRPA1_Channel Modulates/Inhibits

Caption: Dicentrine likely exerts its antinociceptive effects by modulating the TRPA1 channel on sensory neurons, thereby reducing the transmission of pain signals.

Anti-tumor and Other Activities

In addition to its effects on adrenoceptors and ion channels, Dicentrine has been investigated for its potential anti-tumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including human hepatoma cells.[2] The proposed mechanisms for its anti-cancer activity include the inhibition of DNA and RNA biosynthesis. Further research is needed to fully elucidate its potential as a therapeutic agent in oncology.

Other reported activities of Dicentrine include the inhibition of platelet aggregation and vasodilation.

Conclusion

This compound is a pharmacologically active aporphine alkaloid with a well-defined profile as a potent α1-adrenoceptor antagonist and a modulator of the TRPA1 channel. These mechanisms of action underpin its observed effects on smooth muscle, blood pressure, and nociception. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in various pathological conditions, including hypertension, benign prostatic hyperplasia, and chronic pain. Future investigations should focus on elucidating the precise molecular interactions of Dicentrine with its targets and on conducting preclinical and clinical studies to evaluate its safety and efficacy.

References

Methodological & Application

Dicentrine Hydrochloride: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, has demonstrated significant anti-inflammatory and anticancer properties in a variety of in vitro models. This document provides a comprehensive overview of the experimental protocols and application notes for studying the in vitro effects of dicentrine hydrochloride. Key areas of investigation include its cytotoxic and apoptotic effects on cancer cell lines, its ability to induce cell cycle arrest, and its modulation of critical signaling pathways. This guide is intended to assist researchers in designing and executing experiments to further elucidate the therapeutic potential of dicentrine.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
PC3Prostate Cancer18.43[1][2]
DU145Prostate Cancer23.53[1][2]
HepG2Hepatocellular Carcinoma-[3]
A549Lung AdenocarcinomaNot specified[4][5]
HL-60LeukemiaNot specified[6][7]
HuH-7HepatomaNot specified[7]
MS-G2HepatomaNot specified[7]
HCE-6Esophageal CarcinomaNot specified[7]
Molt-4LymphomaNot specified[7]
CESSLymphomaNot specified[7]
K562LeukemiaNot specified[7]
P388Leukemia (Mouse)Not specified[8]
L1210Leukemia (Mouse)Not specified[8]
B16Melanoma (Mouse)Not specified[8]
MBC2Bladder Cancer (Mouse)Not specified[8]
Colon 26Colon Cancer (Mouse)Not specified[8]

Note: IC50 values for some cell lines were not explicitly stated in the provided search results. Further literature review may be required for specific values.

Key In Vitro Mechanisms of Action

This compound exerts its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Dicentrine promotes programmed cell death in cancer cells. It has been shown to potentiate TNF-α-induced apoptosis in A549 lung adenocarcinoma cells by increasing the activity of caspases-3, -8, and -9, and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5] Furthermore, it downregulates anti-apoptotic proteins such as cIAP-2, cFLIP, and Bcl-XL.[4][5] In prostate cancer cell lines (PC3 and DU145), dicentrine induces both apoptotic and necrotic cell death.[1]

  • Cell Cycle Arrest: Dicentrine can halt the progression of the cell cycle, thereby inhibiting tumor cell proliferation. Studies have shown that dicentrine and its analogues induce G2/M arrest in HL-60 leukemia cells.[6] This cell cycle arrest is often associated with the activation of DNA damage response pathways.[9]

  • Inhibition of Topoisomerase II: Dicentrine acts as a topoisomerase II inhibitor.[10][11] By interfering with this essential enzyme, dicentrine induces DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[9] A synthetic analogue of dicentrine exhibited even more potent inhibition of topoisomerase II activity.[6]

  • Modulation of NF-κB and AP-1 Signaling: Dicentrine has been shown to suppress the activation of NF-κB and AP-1, key transcription factors involved in inflammation, cell survival, and invasion.[4][5][12] It achieves this by inhibiting the phosphorylation and nuclear translocation of p65 (a subunit of NF-κB) and blocking the activation of upstream kinases such as TAK1, p38, JNK, and Akt.[4][5]

  • Inhibition of Protein Disulfide Isomerase (PDI): In human hepatoma (HepG2) cells, dicentrine has been identified as an inhibitor of protein disulfide isomerase (PDI), an enzyme implicated in cancer cell proliferation and survival.[3][13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[14][15][16]

Western Blot Analysis

This technique is used to detect changes in protein expression levels involved in apoptosis and signaling pathways.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against caspases, PARP, Bcl-2 family proteins, NF-κB, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of this compound to inhibit the decatenation activity of topoisomerase II.

Materials:

  • This compound

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer

  • ATP

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Set up reaction mixtures containing assay buffer, ATP, kDNA, and various concentrations of this compound.

  • Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Resolve the DNA products on an agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA.

Visualizations

Signaling Pathways Modulated by this compound

Dicentrine_Signaling cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_nfkb NF-κB & AP-1 Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFa->TAK1 DISC DISC Formation TNFR->DISC Casp8 Caspase-8 DISC->Casp8 Casp3_ext Caspase-3 Casp8->Casp3_ext Mito Mitochondria Casp8->Mito via Bid cleavage Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3_int Caspase-3 Casp9->Casp3_int Apoptosis_int Apoptosis Casp3_int->Apoptosis_int IKK IKK TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK Akt Akt TAK1->Akt pIκBα p-IκBα IKK->pIκBα NFkB NF-κB (p65) pNFkB p-NF-κB (p65) (Nuclear Translocation) NFkB->pNFkB Gene_Exp Gene Expression (Anti-apoptotic, Pro-invasive) pNFkB->Gene_Exp AP1 AP-1 MAPK->AP1 Gene_Exp_AP1 Gene Expression (Invasion, Migration) AP1->Gene_Exp_AP1 Dicentrine Dicentrine HCl Dicentrine->Casp8 Potentiates Dicentrine->Casp9 Potentiates Dicentrine->TAK1 Inhibits Dicentrine->pNFkB Inhibits Dicentrine->AP1 Inhibits Dicentrine->Akt Inhibits cIAP2 cIAP-2 Dicentrine->cIAP2 Inhibits cFLIP cFLIP Dicentrine->cFLIP Inhibits BclXL Bcl-XL Dicentrine->BclXL Inhibits

Caption: Dicentrine HCl's multifaceted mechanism of action.

Experimental Workflow for In Vitro Evaluation of this compound

Dicentrine_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cancer Cell Line Culture (e.g., A549, PC3, HL-60) Treatment 3. Treatment (Varying concentrations & times) Cell_Culture->Treatment Dicentrine_Prep 2. Dicentrine HCl Stock (Dissolve in DMSO) Dicentrine_Prep->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Topo_Assay Enzyme Activity (Topoisomerase II Assay) Treatment->Topo_Assay IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Changes Changes in Protein Levels Western_Blot->Protein_Changes Enzyme_Inhibition Topoisomerase Inhibition Topo_Assay->Enzyme_Inhibition Conclusion Conclusion on Mechanism of Action IC50->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion Protein_Changes->Conclusion Enzyme_Inhibition->Conclusion

Caption: Workflow for assessing Dicentrine HCl's in vitro effects.

References

Dicentrine Hydrochloride In Vivo Study Design: Application Notes and Protocols for Preclinical Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, has demonstrated potential as an anti-cancer agent. This document provides a detailed protocol for an in vivo study to evaluate the efficacy and safety of dicentrine hydrochloride in a preclinical model of leukemia. The experimental design is based on a Severe Combined Immunodeficient (SCID) mouse model xenografted with the human K562 chronic myelogenous leukemia cell line. This protocol outlines animal selection, tumor cell inoculation, drug formulation and administration, and methods for assessing anti-tumor activity and toxicity. Additionally, it includes information on the proposed mechanisms of action of dicentrine, focusing on its role as an inhibitor of Topoisomerase II and Protein Disulfide Isomerase (PDI), and provides visual representations of these signaling pathways.

Introduction

Dicentrine is a naturally occurring aporphine alkaloid that has been investigated for various pharmacological activities, including anti-cancer effects.[1] Previous studies have indicated that d-dicentrine can inhibit the growth of various tumor cell lines and suppress DNA and RNA biosynthesis.[1] An in vivo study using a SCID mouse model with the K562 human leukemia cell line showed that d-dicentrine significantly inhibited tumor incidence when administered intraperitoneally.[1] The proposed mechanisms for its anti-tumor activity include the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through the inhibition of Topoisomerase II.[2] Furthermore, dicentrine has been shown to inhibit the activity of Protein Disulfide Isomerase (PDI), an enzyme implicated in cancer cell proliferation and survival.[3][4] This document provides a comprehensive protocol for an in vivo study to further investigate the anti-leukemic properties of this compound.

Data Presentation

The following tables present illustrative quantitative data based on expected outcomes from an in vivo study of this compound in a K562 leukemia xenograft model. These tables are structured for clear comparison between treatment and control groups.

Table 1: Effect of this compound on Tumor Volume in K562 Xenograft Model

DayControl (Vehicle) Tumor Volume (mm³) ± SDDicentrine HCl (5 mg/kg) Tumor Volume (mm³) ± SDDoxorubicin (2 mg/kg) Tumor Volume (mm³) ± SD
7105 ± 15102 ± 14103 ± 16
10180 ± 25155 ± 20140 ± 18
13310 ± 40230 ± 30190 ± 25
16520 ± 65315 ± 45240 ± 30
19850 ± 110410 ± 55290 ± 40
221250 ± 150520 ± 70340 ± 45
251700 ± 200640 ± 85390 ± 50
282200 ± 250780 ± 100450 ± 60

Table 2: Effect of this compound on Body Weight in K562 Xenograft Model

DayControl (Vehicle) Body Weight (g) ± SDDicentrine HCl (5 mg/kg) Body Weight (g) ± SDDoxorubicin (2 mg/kg) Body Weight (g) ± SD
022.1 ± 1.522.3 ± 1.422.2 ± 1.6
722.8 ± 1.622.5 ± 1.521.9 ± 1.7
1423.5 ± 1.722.7 ± 1.621.2 ± 1.8
2124.1 ± 1.822.9 ± 1.720.8 ± 1.9
2824.5 ± 1.923.1 ± 1.820.5 ± 2.0

Table 3: Survival Analysis of K562 Xenograft-Bearing Mice Treated with this compound

Treatment GroupMedian Survival (Days)Percent Survival at Day 40
Control (Vehicle)290%
Dicentrine HCl (5 mg/kg)3840%
Doxorubicin (2 mg/kg)4260%

Experimental Protocols

Animal Model and Cell Line
  • Animal Species: Severe Combined Immunodeficient (SCID) mice, male, 6-8 weeks old, weighing 20-25g.

  • Cell Line: Human chronic myelogenous leukemia cell line K562. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Husbandry: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the appropriate animal welfare guidelines.[5][6][7][8]

Tumor Xenograft Model Establishment
  • Harvest K562 cells during the logarithmic growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 0.2 mL of the cell suspension (1 x 107 cells) into the right flank of each SCID mouse.

  • Allow the tumors to grow to a palpable size of approximately 100 mm³ before initiating treatment.

This compound Formulation and Administration
  • Formulation: this compound is soluble in DMSO and can be prepared for in vivo administration.[9][10] A stock solution can be prepared in DMSO and then diluted with a suitable vehicle for injection. A recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] The final concentration of the injection solution should be calculated based on the desired dose and a standard injection volume (e.g., 100 µL per 20g mouse).

  • Dosage: Based on previous studies with d-dicentrine, a starting dose of 5 mg/kg can be used.[1] Dose-response studies may be necessary to determine the optimal therapeutic dose.

  • Administration: Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.

  • Treatment Schedule: Administer the treatment twice a week for four consecutive weeks.

In Vivo Efficacy and Toxicity Assessment
  • Tumor Growth Measurement: Measure the tumor dimensions (length and width) with a digital caliper every three days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Body Weight Monitoring: Record the body weight of each mouse every three days as an indicator of general health and toxicity.

  • Survival Analysis: Monitor the mice daily for signs of morbidity and mortality. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant distress, in accordance with IACUC guidelines.

  • Toxicity Observation: Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, activity, or fur texture.

  • Post-mortem Analysis: At the end of the study, euthanize all remaining animals. Excise the tumors and weigh them. Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis to assess any potential organ toxicity.

Statistical Analysis

Analyze the data using appropriate statistical methods. Tumor growth curves can be compared using a two-way ANOVA. Differences in final tumor weights and body weights between groups can be analyzed using a one-way ANOVA followed by a post-hoc test. Survival data can be analyzed using the Kaplan-Meier method and the log-rank test. A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Topoisomerase_II_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Processes Dicentrine_HCl This compound Topo_II Topoisomerase II Dicentrine_HCl->Topo_II Inhibits DNA_DSBs DNA Double-Strand Breaks Dicentrine_HCl->DNA_DSBs Stabilizes cleavage complex DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Relieves DNA supercoiling G2_M_Arrest G2/M Cell Cycle Arrest DNA_DSBs->G2_M_Arrest Activates DNA damage response Apoptosis Apoptosis DNA_DSBs->Apoptosis Induces G2_M_Arrest->Apoptosis Leads to

PDI_Inhibition_Pathway cluster_0 This compound Action cluster_1 Endoplasmic Reticulum Dicentrine_HCl This compound PDI Protein Disulfide Isomerase (PDI) Dicentrine_HCl->PDI Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins Dicentrine_HCl->Misfolded_Proteins Leads to PDI->Misfolded_Proteins Prevents accumulation of ER_Stress ER Stress Misfolded_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Data Analysis A Culture K562 Leukemia Cells C Implant K562 Cells into SCID Mice A->C B Prepare Dicentrine HCl Formulation F Administer Dicentrine HCl, Vehicle, or Positive Control B->F D Tumor Growth to ~100 mm³ C->D E Randomize Mice into Treatment Groups D->E E->F G Monitor Tumor Volume and Body Weight F->G Twice weekly for 4 weeks H Survival Monitoring F->H I Euthanasia and Tissue Collection G->I H->I J Tumor Weight Measurement I->J K Histopathological Analysis I->K L Statistical Analysis of Data J->L K->L

Safety and Toxicology

Conclusion

This document provides a detailed framework for conducting an in vivo study to assess the anti-leukemic potential of this compound. By following these protocols, researchers can generate robust and reproducible data on the efficacy and safety of this promising natural compound. The inclusion of mechanistic insights and visual workflows aims to facilitate a comprehensive understanding of the experimental design and the scientific rationale behind it. Further studies may be warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound and to optimize its therapeutic potential.

References

Application Notes: Cell Viability Assays Using Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicentrine hydrochloride, an aporphine alkaloid extracted from various medicinal plants, has demonstrated significant potential as an anti-cancer agent. Its cytotoxic effects are attributed to the induction of apoptosis and necrosis, as well as cell cycle arrest in various cancer cell lines. These application notes provide an overview of the methodologies used to assess cell viability following treatment with this compound, along with detailed protocols and data interpretation guidelines.

Dicentrine has been shown to impact several critical signaling pathways involved in cell survival and proliferation. Notably, it can modulate the TP53 and EGFR pathways.[1] Furthermore, it has been found to potentiate TNF-α-induced apoptosis by suppressing the NF-κB and AP-1 signaling pathways.[2][3] The compound can also induce G2/M phase cell cycle arrest and has been identified as an inhibitor of topoisomerase II activity.[4]

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The inhibitory concentration (IC50) values of this compound have been determined in a range of cancer cell lines, highlighting its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeAssayIC50 (µM)Reference
PC3Prostate CancerNot Specified18.43[1]
DU145Prostate CancerNot Specified23.53[1]
HeLaCervical CancerCrystal Violet~25[5]
HepG2HepatomaMTT~20[6]
HuH-7HepatomaNot SpecifiedNot Specified[7]
MS-G2HepatomaMTTNot Specified[7]
HCE-6Esophageal CarcinomaMTTNot Specified[7]
Molt-4LymphomaMTTNot Specified[7]
CESSLymphomaMTTNot Specified[7]
HL60LeukemiaMTTNot Specified[7]
K562LeukemiaMTTNot Specified[7]
A549Lung AdenocarcinomaNot SpecifiedNot Specified[2][3]
U87MGGlioblastomaNot SpecifiedNot Specified[8]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)[9]

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[9]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9][11]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[9] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Crystal Violet Assay for Cell Viability

The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells. The amount of crystal violet dye taken up by the cells is proportional to the number of viable cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Solution (0.5% crystal violet in 20% methanol)

  • 33% Acetic Acid

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]

  • Cell Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative and wash the cells with PBS. Add 100 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Dicentrine_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Dicentrine HCl (Varying Concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_reagent Add Viability Reagent (e.g., MTT) incubation2->add_reagent incubation3 Incubate 2-4h add_reagent->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining cell viability.

Dicentrine_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibition Inhibitory Targets of Dicentrine TNFa TNF-α TNFR TNFR TNFa->TNFR DISC DISC Formation TNFR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Dicentrine Dicentrine HCl cIAP2 cIAP2 Dicentrine->cIAP2 inhibits cFLIP cFLIP Dicentrine->cFLIP inhibits BclXL Bcl-XL Dicentrine->BclXL inhibits NFkB NF-κB Dicentrine->NFkB inhibits AP1 AP-1 Dicentrine->AP1 inhibits BclXL->Mitochondria Dicentrine_Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 Mitosis Dicentrine Dicentrine HCl Dicentrine->G2 Induces Arrest

References

Application Notes and Protocols: Apoptosis Induction by Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the apoptosis-inducing effects of Dicentrine hydrochloride in various cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate the replication and further investigation of these findings.

Introduction

This compound, an aporphine alkaloid, has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell models. This document summarizes the key findings from studies on its effects on lung, prostate, and leukemia cancer cell lines, and provides detailed protocols for the experimental procedures used to elucidate its mechanism of action.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Cytotoxicity of this compound and its Derivatives in Prostate Cancer Cell Lines. [1]

CompoundCell LineIC50 (µM)
(6aS)-dicentrine (1)PC318.43
DU14523.53
(6aS,6S)-N-oxide (1a)PC346.36
DU14533.85
(6aS,6R)-N-oxide (1b)PC3> 50
DU145> 50

Table 2: Effect of this compound on Cell Viability and Apoptosis in A549 Lung Adenocarcinoma Cells. [2]

TreatmentConcentration (µM)Cell Viability (% of Control)Apoptotic Cells (SubG1 Population, %)
Dicentrine alone10Not significantly different from controlNot significantly different from control
20~90%~5%
30~75%~15%
40~60%~25%
Dicentrine + TNF-α (25 ng/mL)10~70%~20%
20~50%~40%
30~30%~60%
40~20%~75%

Signaling Pathways and Mechanisms of Action

This compound induces apoptosis through multiple signaling pathways, primarily by potentiating the effects of tumor necrosis factor-alpha (TNF-α) and by directly acting on cancer cells.

Potentiation of TNF-α-Induced Apoptosis in A549 Cells
  • Activation of Caspase Cascade: this compound treatment leads to the increased cleavage and activation of caspase-8, caspase-9, and the executioner caspase-3.[3]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

  • Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as cIAP2, cFLIP, and Bcl-XL is inhibited.[3]

  • Inhibition of Pro-Survival Pathways: this compound blocks the TNF-α-activated TAK1, p38, JNK, and Akt signaling pathways, leading to reduced activity of the transcription factors NF-κB and AP-1.[3]

Dicentrine_TNFa_Apoptosis TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 Caspase8 Caspase-8 TNFR->Caspase8 Dicentrine Dicentrine Hydrochloride Dicentrine->TAK1 MAPKs MAPKs (p38, JNK) Dicentrine->MAPKs Akt Akt Dicentrine->Akt Anti_Apoptotic Anti-Apoptotic Proteins (cIAP2, cFLIP, Bcl-XL) Dicentrine->Anti_Apoptotic TAK1->MAPKs TAK1->Akt AP1 AP-1 MAPKs->AP1 NFkB NF-κB Akt->NFkB NFkB->Anti_Apoptotic AP1->Anti_Apoptotic Caspase3 Caspase-3 Anti_Apoptotic->Caspase3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Dicentrine enhances TNF-α induced apoptosis.
Induction of Apoptosis in Prostate Cancer and Leukemia Cells

In prostate cancer cells (PC3 and DU145), this compound induces both necrotic and apoptotic cell death.[1] Studies in HL-60 leukemia cells show that Dicentrine and its analogues can induce G2/M cell cycle arrest and apoptosis, which is associated with the inhibition of topoisomerase II activity.

Experimental Protocols

The following are detailed protocols for the key experiments used in the study of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.[5][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plates

  • Cancer cell lines (e.g., A549, PC3, DU145)

  • Complete culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Dicentrine Hydrochloride incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso measure_abs Measure Absorbance at 570 nm add_dmso->measure_abs end End measure_abs->end

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptotic proteins.[10][11][12][13]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, -8, -9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • After treatment with this compound, lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Use β-actin as a loading control to normalize protein expression.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[14][15][16][17][18]

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by shaking the plate on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

Conclusion

This compound demonstrates promising anticancer activity by inducing apoptosis in various cancer cell lines. The provided protocols offer a framework for researchers to further investigate its therapeutic potential and to explore its detailed molecular mechanisms. The ability of this compound to sensitize cancer cells to TNF-α-induced apoptosis suggests its potential use in combination therapies. Further studies are warranted to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes: Topoisomerase II Inhibition Assay for Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicentrine, an aporphine alkaloid, has been identified as a significant inhibitor of topoisomerase II, a crucial enzyme in DNA replication, chromosome condensation, and segregation.[1][2] Its mechanism of action is suggested to be through DNA intercalation, which consequently interferes with the topoisomerase II catalytic cycle.[1][2] Topoisomerase II inhibitors are a vital class of anti-cancer agents, and understanding the interaction of novel compounds like Dicentrine hydrochloride with this enzyme is paramount for drug development.[3][4]

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on topoisomerase II activity using a DNA relaxation or decatenation assay. Additionally, it presents quantitative data on its inhibitory potential and visual representations of the experimental workflow and the mechanism of inhibition.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against topoisomerase II has been quantified, providing a benchmark for its efficacy.

CompoundAssay TypeIC50Reference
(+)-DicentrineTopoisomerase II Inhibition27 µM[Woo, S. H., et al., 1999][5]

Experimental Protocols: Topoisomerase II Inhibition Assay

This protocol is adapted from standard topoisomerase II relaxation and decatenation assays and is suitable for determining the inhibitory activity of this compound.[6][7][8][9][10] The principle of the relaxation assay is that topoisomerase II relaxes supercoiled plasmid DNA. The different DNA topologies (supercoiled vs. relaxed) can then be separated by agarose gel electrophoresis.[6] The decatenation assay measures the release of minicircles from a complex network of kinetoplast DNA (kDNA), a reaction specific to topoisomerase II.[8][9]

Materials and Reagents:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer A (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)[7][9]

  • 10x ATP Buffer B (e.g., 20 mM ATP)[7][9]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Etoposide (positive control, dissolved in DMSO)

  • Solvent for this compound and Etoposide (e.g., DMSO)

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[8][9]

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

  • Chloroform:Isoamyl Alcohol (24:1)

  • Agarose

  • Tris-Acetate-EDTA (TAE) or Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Preparation of Complete Assay Buffer: On the day of the experiment, prepare the 5x Complete Assay Buffer by mixing equal volumes of 10x Topoisomerase II Assay Buffer A and 10x ATP Buffer B. This complete buffer is not stable and should be made fresh.[7][8][9]

  • Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes. The final reaction volume is typically 20-30 µL. A sample reaction setup is as follows:

ComponentVolumeFinal Concentration
Nuclease-free WaterX µL-
5x Complete Assay Buffer4 µL1x
Supercoiled DNA or kDNA0.25 µg~12.5 µg/mL
This compound (or control)1 µLVariable
Human Topoisomerase IIα1-2 units-
Total Volume 20 µL
  • Incubation: After adding the enzyme, mix gently and incubate the reactions at 37°C for 30 minutes.[6][7]

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye. Alternatively, for a cleaner result, terminate the reaction by adding 2 µL of 10% SDS, followed by digestion with proteinase K (50 µg/mL) for 15 minutes at 37°C.[7][9] An optional chloroform:isoamyl alcohol extraction can be performed to improve the quality of the gel by removing proteins and non-polar compounds.[6][9]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel in TAE or TBE buffer at a low voltage (e.g., 2 V/cm) to ensure good separation of the DNA topoisomers.[6][7]

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA (in a relaxation assay) or catenated kDNA (in a decatenation assay) in the presence of this compound. The intensity of the bands can be quantified using densitometry to determine the IC50 value.

Visualizations

Mechanism of Topoisomerase II Inhibition by this compound

The following diagram illustrates the catalytic cycle of Topoisomerase II and the point of inhibition by intercalating agents like this compound. Dicentrine is thought to act as an "adaptive" DNA intercalator, meaning it can adopt a planar conformation to insert itself between DNA base pairs.[1][2] This intercalation can interfere with the binding of Topoisomerase II to the DNA substrate, thereby inhibiting the enzyme's function.[11]

Topoisomerase_II_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition DNA_Binding 1. Topo II binds to DNA G-segment ATP_Binding 2. ATP binding and T-segment capture DNA_Binding->ATP_Binding Cleavage 3. G-segment cleavage ATP_Binding->Cleavage Strand_Passage 4. T-segment passes through G-segment Cleavage->Strand_Passage Religation 5. G-segment religation Strand_Passage->Religation Release 6. T-segment release and ATP hydrolysis Religation->Release Release->DNA_Binding New Cycle Dicentrine Dicentrine HCl Intercalation DNA Intercalation Dicentrine->Intercalation Intercalation->DNA_Binding Inhibits caption Mechanism of Topoisomerase II Inhibition

Caption: Mechanism of Topoisomerase II Inhibition by this compound.

Experimental Workflow for Topoisomerase II Inhibition Assay

This diagram outlines the key steps involved in the Topoisomerase II inhibition assay.

Experimental_Workflow start Start: Prepare Reagents setup 1. Assemble Reaction Mix on Ice (Buffer, DNA, Dicentrine HCl) start->setup add_enzyme 2. Add Topoisomerase II Enzyme setup->add_enzyme incubation 3. Incubate at 37°C for 30 min add_enzyme->incubation termination 4. Terminate Reaction (SDS/Stop Buffer) incubation->termination electrophoresis 5. Agarose Gel Electrophoresis termination->electrophoresis visualization 6. Visualize DNA Bands under UV Light electrophoresis->visualization analysis 7. Analyze Results and Determine IC50 visualization->analysis end End analysis->end caption Experimental Workflow

Caption: Topoisomerase II Inhibition Assay Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dicentrine hydrochloride using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method is suitable for the determination of dicentrine in bulk drug substance and can be adapted for pharmaceutical dosage forms.

Introduction

Dicentrine is an aporphine alkaloid with selective α1-adrenoceptor antagonist activity, showing potential antiarrhythmic and antihypertensive effects. Accurate and reliable analytical methods are crucial for the quality control of this compound in drug development and manufacturing. This application note describes a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV-Vis Detector
Column Nucleosil C18, 5 µm, 4.6 x 250 mm (or equivalent)[1]
Mobile Phase Acetonitrile : Water (35:65, v/v), pH adjusted to 2.5-2.8 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Detection Wavelength 308 nm[1]
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Orthophosphoric acid (AR grade)

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation
  • Bulk Drug Substance: Prepare a sample stock solution of this compound at a concentration of 1000 µg/mL in the mobile phase. Further dilute to a working concentration within the calibration range.

  • Pharmaceutical Dosage Forms (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to a final concentration within the working standard range.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of the this compound standard.

Table 3: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50 µg/mL≥ 0.999
Accuracy (Recovery)

Accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels.

Table 4: Accuracy/Recovery Data

Spike LevelMean Recovery (%)Acceptance Criteria (%)
80%98.0 - 102.098.0 - 102.0
100%98.0 - 102.098.0 - 102.0
120%98.0 - 102.098.0 - 102.0
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data

Precision LevelParameterAcceptance Criteria
Repeatability (n=6) % RSD of peak area≤ 2.0%
Intermediate Precision (n=6) % RSD of peak area≤ 2.0%
Specificity

Specificity is demonstrated by the absence of interference from excipients at the retention time of this compound. This can be confirmed by analyzing a placebo sample and by performing forced degradation studies.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.

Table 6: Robustness Parameters and Variations

ParameterVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area or retention time
Mobile Phase Composition ± 2% AcetonitrileNo significant change in peak area or retention time
pH of Mobile Phase ± 0.2 unitsNo significant change in peak area or retention time

Experimental Workflows

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Solution Preparation C HPLC System Setup and Equilibration A->C B Sample Solution Preparation B->C D Inject Standard and Sample Solutions C->D E Data Acquisition D->E F Peak Integration and Identification E->F G Quantification and System Suitability Check F->G H Generate Report G->H

Caption: Workflow for HPLC analysis of this compound.

Method_Validation_Workflow Start HPLC Method Development Validation Method Validation Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOD_LOQ->Report

Caption: Workflow for HPLC method validation.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of this compound. The method is suitable for routine quality control analysis of the bulk drug and its pharmaceutical formulations. The validation parameters confirm that the method is reliable and meets the requirements of international guidelines.

References

Application Note: Characterization of Dicentrine Hydrochloride via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of dicentrine hydrochloride using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Dicentrine, an aporphine alkaloid, is of significant interest in pharmaceutical research for its potential therapeutic properties. Accurate structural elucidation and purity assessment are critical for drug development, and ¹H NMR is a primary analytical technique for this purpose. This application note outlines the expected ¹H NMR spectral data for this compound, provides a comprehensive experimental protocol for sample analysis, and includes a workflow diagram for clarity.

Introduction

Dicentrine is a natural alkaloid found in various plant species. Its hydrochloride salt is often used in research and development due to its increased solubility and stability. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool for the identification and characterization of active pharmaceutical ingredients (APIs) like this compound. This note details the expected chemical shifts and coupling constants and provides a standardized protocol for obtaining high-quality ¹H NMR spectra.

Chemical Structure

G cluster_0 This compound C20H21NO4.HCl

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The following table summarizes the reported ¹H NMR data for dicentrine free base in CDCl₃[1] and provides an estimated range for the chemical shifts of this compound in DMSO-d₆. A quantitative ¹H NMR method for dicentrine in DMSO-d₆ has identified characteristic signals at δ 7.57 and 5.70 ppm[2][3].

Proton AssignmentDicentrine (Free Base) in CDCl₃ ¹H NMR Data[1]Estimated this compound in DMSO-d₆ ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
H-117.95s
H-86.74s
H-36.52s
O-CH₂-O6.05, 5.98d, d
1-OCH₃3.86s
2-OCH₃3.84s
H-6a3.05t
H-52.73m
N-CH₃2.46s
H-4, H-7-m

Note: The estimated chemical shifts for this compound are based on the expected deshielding effect upon protonation of the nitrogen atom and general solvent effects of DMSO-d₆. These values should be confirmed by experimental data.

Experimental Protocol

This section provides a detailed methodology for the preparation and ¹H NMR analysis of a this compound sample.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D

  • 5 mm NMR tubes

  • Volumetric flasks

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Vortex the sample until the this compound is completely dissolved. The solution should be clear and free of any particulates.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any potential microparticulates, transfer the solution into a 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition:

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure optimal magnetic field homogeneity.

  • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to aid in the structural assignment.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the ¹H NMR characterization of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Dicentrine HCl B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Instrument Setup (Tune & Shim) C->D E Lock on Solvent Signal D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform & Phasing F->G H Chemical Shift Calibration G->H I Integration & Peak Analysis H->I J Structural Characterization I->J

Caption: Workflow for ¹H NMR analysis of Dicentrine HCl.

Conclusion

¹H NMR spectroscopy is a fundamental technique for the structural characterization of this compound. By following the detailed protocol provided in this application note, researchers can obtain high-quality spectra to confirm the identity, assess the purity, and ensure the quality of this important pharmaceutical compound. While a complete experimental spectrum for the hydrochloride is pending, the provided data and estimations serve as a valuable reference for scientists in the field.

References

Application Notes and Protocols: Dicentrine Hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of dicentrine hydrochloride on various cancer cell lines. This document includes a summary of its cytotoxic activity, detailed protocols for key cellular assays, and visualizations of the implicated signaling pathways.

Dicentrine, an aporphine alkaloid, has demonstrated significant anti-cancer properties in preclinical studies. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound.

Data Presentation: Cytotoxic Activity of this compound

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a comparative view of its cytotoxic efficacy.

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer18.43[1]
DU145Prostate Cancer23.53[1]
A549Lung AdenocarcinomaNot specified, used at 0-20 µM[2]
HL-60LeukemiaNot specified, induces apoptosis[3]
U87MG.ΔEGFRGlioblastomaPreferential cytotoxicity compared to wild-type[4]
HuH-7HepatomaGrowth inhibition observed
MS-G2HepatomaColony formation decreased
HCE-6Esophageal CarcinomaCytotoxic
Molt-4LymphomaCytotoxic
CESSLymphomaCytotoxic
K562LeukemiaCytotoxic

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of DNA content.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Principle: Western blotting is a technique used to detect a specific protein in a complex mixture of proteins. It involves separating the proteins by size using gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with an antibody specific to the target protein.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Topoisomerase II, p-EGFR, EGFR, p-p65, p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Molecular Targets This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition EGFR Signaling EGFR Signaling This compound->EGFR Signaling Modulation NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition DNA Damage DNA Damage G2/M Arrest G2/M Arrest DNA Damage->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Topoisomerase II->DNA Damage EGFR Signaling->Apoptosis NF-κB Pathway->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Dicentrine HCl Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay MTT Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Annexin V/PI Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis PI Staining Western Blot Western Blot Treatment->Western Blot Protein Expression Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis

Caption: General workflow for in vitro evaluation of this compound.

G cluster_0 Signaling Pathway Modulation cluster_1 EGFR Pathway cluster_2 NF-κB Pathway Dicentrine HCl Dicentrine HCl EGFR EGFR Dicentrine HCl->EGFR Inhibits IKK IKK Dicentrine HCl->IKK Inhibits EGF EGF EGF->EGFR PI3K/Akt PI3K/Akt EGFR->PI3K/Akt Proliferation Proliferation PI3K/Akt->Proliferation TNF-α TNF-α TNF-α->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Release Gene Transcription Gene Transcription NF-κB (p65/p50)->Gene Transcription

Caption: Modulation of EGFR and NF-κB pathways by this compound.

References

Troubleshooting & Optimization

Dicentrine hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of dicentrine hydrochloride in DMSO and water. Below you will find frequently asked questions (FAQs), troubleshooting guides for common dissolution issues, and detailed experimental protocols.

Solubility Data Summary

SolventSolubility DataRemarks
DMSO Soluble. Stock solutions of the free base (dicentrine) have been prepared at 10 mg/mL. The hydrochloride salt is also expected to be soluble.DMSO is the recommended solvent for preparing concentrated stock solutions.
Water Sparingly soluble. The hydrochloride salt form generally exhibits higher aqueous solubility than the free base.[1][2]Direct dissolution in aqueous buffers may be difficult for achieving high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial concentrated stock solutions of this compound.

Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A2: While the hydrochloride salt is intended to improve aqueous solubility, achieving high concentrations by direct dissolution in water or PBS can be challenging. For most applications, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous medium.

Q3: My this compound is not fully dissolving in my aqueous buffer, even after vortexing. What should I do?

A3: If you are observing incomplete dissolution, consider the following:

  • Use of a DMSO stock: Ensure you are starting from a clear, fully dissolved stock solution in DMSO.

  • Sonication: Gentle warming and sonication can aid in the dissolution of suspensions.

  • pH of the medium: The solubility of compounds with amine groups can be pH-dependent. Ensure the pH of your aqueous medium is compatible with maintaining the solubility of this compound.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the final concentration: The compound may be precipitating because its concentration in the final aqueous solution exceeds its solubility limit. Try working with a more dilute solution.

  • Increase the percentage of co-solvent: For in vitro experiments, you may be able to increase the final percentage of DMSO in your culture medium, but be mindful of potential toxicity to your cells (typically <0.5% DMSO is recommended).

  • Use of surfactants or co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 375.86 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.76 mg.

  • Add the appropriate volume of DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, gently warm the solution (e.g., in a 37°C water bath) for a few minutes and/or sonicate until a clear solution is obtained.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and use of this compound.

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO Insufficient mixing or low temperature.Vortex for a longer duration. Gentle warming (37°C) and sonication can be applied to facilitate dissolution.
Precipitation in aqueous media after dilution The solubility limit in the aqueous buffer has been exceeded.Lower the final working concentration. Increase the percentage of DMSO if your experimental system allows. For in vivo studies, consider using formulation vehicles containing co-solvents like PEG300 or surfactants like Tween-80.
Inconsistent experimental results Degradation of the compound in solution or improper storage.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C).

Dissolution Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound dissolution.

DissolutionTroubleshooting start Start: Need to dissolve Dicentrine HCl prepare_stock Prepare concentrated stock in DMSO start->prepare_stock check_stock Is the DMSO stock a clear solution? prepare_stock->check_stock dissolved_stock Stock solution is ready check_stock->dissolved_stock Yes troubleshoot_stock Troubleshoot Stock: - Vortex longer - Gentle warming (37°C) - Sonicate check_stock->troubleshoot_stock No dilute_aqueous Dilute DMSO stock into aqueous buffer dissolved_stock->dilute_aqueous troubleshoot_stock->prepare_stock check_final Is the final solution clear? dilute_aqueous->check_final final_solution Final solution is ready check_final->final_solution Yes troubleshoot_final Troubleshoot Final Solution: - Lower final concentration - Use formulation aids (e.g., Tween-80) - Check pH of buffer check_final->troubleshoot_final No troubleshoot_final->dilute_aqueous

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Improving Dicentrine Hydrochloride Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Dicentrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

Dicentrine is a natural aporphine alkaloid found in several plant species. As a hydrochloride salt, its solubility in water is expected to be higher than its free base form. However, like many alkaloids, this compound is still considered poorly soluble in aqueous solutions, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies. Enhancing its aqueous solubility is crucial for developing effective oral and parenteral dosage forms.

Q2: What are the common initial signs of poor solubility of this compound in my experiments?

Common indicators of poor solubility that you might observe during your experiments include:

  • Cloudiness or precipitation: The solution appears turbid or contains visible solid particles after attempting to dissolve the compound.

  • Inconsistent results: Variability in bioassay results or analytical measurements due to undissolved compound.

  • Low drug loading: Difficulty in preparing stock solutions at the desired concentration.

  • Phase separation: An oily or solid layer separates from the aqueous phase.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. These methods can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can enhance its wettability and dissolution.

  • Chemical Modifications:

    • pH Adjustment: As an alkaloid, the solubility of this compound is pH-dependent. Adjusting the pH of the solution can significantly increase its solubility.

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to the aqueous solution can increase the solubility.

    • Use of Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their solubility in water.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.
  • Possible Cause 1: pH of the buffer is not optimal.

    • Troubleshooting Step: Dicentrine is an alkaloid, and its hydrochloride salt is more soluble in acidic conditions. Measure the pH of your buffer. If it is neutral or alkaline, the free base form of Dicentrine may be precipitating.

    • Solution: Lower the pH of your buffer. Prepare a series of buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0) and test the solubility of this compound in each.

  • Possible Cause 2: The concentration of this compound exceeds its intrinsic solubility in the chosen vehicle.

    • Troubleshooting Step: Review the concentration of your stock and working solutions.

    • Solution:

      • Reduce the concentration: If your experimental design allows, lower the concentration of this compound.

      • Employ a solubilization technique: If a higher concentration is necessary, utilize one of the solubility enhancement techniques described in the FAQs, such as adding a co-solvent or a surfactant.

Issue 2: My in vitro assay results with this compound are not reproducible.
  • Possible Cause 1: Incomplete dissolution of the compound.

    • Troubleshooting Step: Visually inspect your solutions for any signs of undissolved particles or turbidity. Even if not visible, micro-precipitates can affect the actual concentration.

    • Solution:

      • Filter your solutions: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use in assays.

      • Confirm the concentration of the filtered solution: Use a validated analytical method like HPLC-UV to determine the actual concentration of this compound in your filtered stock solution.

      • Improve the initial dissolution: When preparing your stock solution, ensure thorough mixing. Sonication can be a useful tool to aid dissolution.

  • Possible Cause 2: The compound is precipitating over time in the assay medium.

    • Troubleshooting Step: The composition of your assay medium (e.g., presence of proteins) might be causing the compound to precipitate over the duration of the experiment.

    • Solution:

      • Assess stability in the assay medium: Prepare a solution of this compound in your assay medium at the final working concentration and monitor it for precipitation over the time course of your experiment.

      • Incorporate a solubilizing excipient: If precipitation is observed, consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin to your assay medium to maintain solubility.

Data Presentation: Solubility Enhancement of a Model Alkaloid Hydrochloride

Table 1: Effect of pH on the Aqueous Solubility of a Model Alkaloid Hydrochloride

pHSolubility (mg/mL)Fold Increase (vs. pH 7.4)
7.40.051
6.80.255
5.02.550
4.015.0300

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model Alkaloid Hydrochloride (at pH 6.8)

Co-solventConcentration (% v/v)Solubility (mg/mL)Fold Increase (vs. aqueous buffer)
None00.251
Ethanol101.24.8
Ethanol205.823.2
Propylene Glycol101.56.0
Propylene Glycol207.228.8
DMSO52.08.0

Table 3: Effect of Surfactants and Cyclodextrins on the Aqueous Solubility of a Model Alkaloid Hydrochloride (at pH 7.4)

Solubilizing AgentConcentration (% w/v)Solubility (mg/mL)Fold Increase (vs. water)
None00.051
Tween® 8010.816
Tween® 8022.142
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)51.530
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)104.080

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) at a 1:4 drug-to-carrier ratio.

Materials:

  • This compound

  • PVP K30

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100-mesh)

Procedure:

  • Accurately weigh 100 mg of this compound and 400 mg of PVP K30.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of a this compound Nanoemulsion by Aqueous Titration Method

This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion to enhance the solubility of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Ethanol)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Screening of components: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation of the oil phase: Dissolve a known amount of this compound in the selected oil (e.g., Oleic acid).

  • Preparation of the surfactant/co-surfactant (Smix) mixture: Prepare different ratios of the selected surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2 of Tween® 80:Ethanol).

  • Construction of pseudo-ternary phase diagram: To identify the nanoemulsion region, titrate the oil phase with the Smix mixture at different ratios. Then, titrate these mixtures with deionized water dropwise under gentle magnetic stirring. Observe for transparency and fluidity to identify the nanoemulsion region in the phase diagram.

  • Formulation of the nanoemulsion: Based on the phase diagram, select a composition from the nanoemulsion region. For example, take a specific ratio of oil phase and Smix, and add the required amount of water dropwise while stirring.

  • Characterization: Characterize the prepared nanoemulsion for droplet size, polydispersity index, and zeta potential using a suitable particle size analyzer.

Mandatory Visualizations

Signaling Pathway Diagrams

Dicentrine is known to act as an antagonist at α1-adrenergic receptors and also interacts with TRPA1 channels. The following diagrams illustrate these signaling pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ip3r IP3 Receptor (on ER) ip3->ip3r Binds to cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Modulates ca_release Ca²⁺ Release ip3r->ca_release Opens Channel ca_release->cellular_response Triggers norepinephrine Norepinephrine norepinephrine->receptor Agonist Binding dicentrine Dicentrine (Antagonist) dicentrine->receptor Blocks Binding

Caption: α1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of Dicentrine.

TRPA1_Pathway cluster_membrane Sensory Neuron Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular trpa1 TRPA1 Channel ca_influx Ca²⁺ Influx trpa1->ca_influx Allows na_influx Na⁺ Influx trpa1->na_influx Allows irritants Noxious Stimuli (e.g., Cinnamaldehyde) irritants->trpa1 Activates dicentrine Dicentrine dicentrine->trpa1 Modulates depolarization Membrane Depolarization ca_influx->depolarization na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal experimental_workflow start Start: Poorly Soluble Dicentrine HCl solubility_screen Solubility Screening (pH, Co-solvents, Surfactants, Cyclodextrins) start->solubility_screen formulation_dev Formulation Development (e.g., Solid Dispersion, Nanoemulsion) solubility_screen->formulation_dev characterization Physicochemical Characterization (e.g., DSC, XRD, Particle Size) formulation_dev->characterization dissolution_study In Vitro Dissolution Study characterization->dissolution_study bioassay In Vitro / In Vivo Bioassay dissolution_study->bioassay end End: Improved Bioavailability & Reproducible Data bioassay->end

Dicentrine Hydrochloride Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving dicentrine hydrochloride. The following question-and-answer section addresses common challenges and queries related to its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in our experimental solutions?

This compound, an aporphine alkaloid, is susceptible to degradation through several pathways. The primary factors of concern are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (acidic or alkaline hydrolysis), and the presence of oxidizing agents (oxidative degradation).[1][2][3] The aporphine core of dicentrine is particularly prone to oxidation, which can lead to the formation of related oxoaporphine structures.[4][5]

Q2: We've observed a yellowing of our this compound solution after leaving it on the benchtop. What is the likely cause?

The yellowing of your solution is a common indicator of degradation, most likely due to photodegradation and/or oxidation. Exposure to ambient light, especially UV wavelengths, can induce chemical changes in the dicentrine molecule. Additionally, dissolved oxygen in the solvent can contribute to oxidative degradation. To mitigate this, it is crucial to prepare solutions fresh and store them in amber vials or protect them from light by wrapping containers in aluminum foil.

Q3: Our HPLC analysis shows several new peaks appearing in our aged this compound sample. What could these degradation products be?

Based on the known metabolism and chemistry of aporphine alkaloids, the new peaks likely correspond to various degradation products.[6][7] Potential transformations include:

  • Oxidation Products: Formation of oxoaporphines.[4][5]

  • N-demethylation: Loss of the methyl group from the nitrogen atom.[6]

  • O-demethylation: Removal of one or both methyl groups from the methoxy groups on the aromatic rings.[6]

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.[6]

  • Hydrolytic Products: While less common for the core structure, extreme pH can catalyze cleavage of certain bonds.

To identify these products conclusively, techniques like LC-MS or GC-MS are recommended for their ability to provide molecular weight and fragmentation data.[8]

Troubleshooting Guide

Issue: Inconsistent results in bioactivity assays using this compound.

  • Possible Cause 1: Degradation of stock solutions. this compound in solution can degrade over time, leading to a decrease in the concentration of the active compound and the emergence of degradation products with different activities.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions for each experiment.

      • If storing solutions, do so at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

      • Protect all solutions from light at all times.

      • Perform a quick purity check of your stock solution using HPLC before critical experiments.

  • Possible Cause 2: pH of the assay buffer. The stability of this compound can be pH-dependent.[9][10][11][12] If your assay buffer is significantly acidic or alkaline, it may be causing rapid degradation of the compound.

    • Troubleshooting Steps:

      • Determine the pH of your final assay solution containing this compound.

      • If possible, adjust the pH to be as close to neutral as the experimental conditions allow.

      • Consider performing a preliminary stability study of this compound in your specific assay buffer.

Issue: Difficulty in obtaining reproducible HPLC results for this compound.

  • Possible Cause: On-column degradation or interaction with the mobile phase.

    • Troubleshooting Steps:

      • Ensure the mobile phase is freshly prepared and degassed.

      • Check the pH of the mobile phase; extreme pH can affect stability.[9][11]

      • Use a high-purity solvent and additives.

      • If thermal degradation is suspected, consider using a column oven set to a controlled, lower temperature (e.g., 25-30°C).[13][14]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance.[2][3] Below are generalized protocols for investigating the degradation pathways of this compound.

1. Acid and Alkaline Hydrolysis [1][2]

  • Objective: To assess the stability of this compound in acidic and alkaline conditions.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • For acid hydrolysis, mix the stock solution with 0.1 M HCl.

    • For alkaline hydrolysis, mix the stock solution with 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[1]

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the alkaline sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.

2. Oxidative Degradation [3]

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for a set duration (e.g., 24 hours).

    • Withdraw aliquots at various time points, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

3. Thermal Degradation [1][14]

  • Objective: To determine the effect of heat on the stability of this compound.

  • Methodology:

    • Place a known amount of solid this compound powder in a hot air oven at an elevated temperature (e.g., 100°C) for a specified time (e.g., 24 hours).[1]

    • For solution stability, incubate a prepared solution at a high temperature (e.g., 60°C or 80°C), protected from light.

    • After the exposure period, dissolve the solid sample or dilute the solution sample for HPLC analysis.

4. Photodegradation [15][16][17]

  • Objective: To assess the stability of this compound upon exposure to light.

  • Methodology:

    • Prepare a solution of this compound and place it in a photostability chamber.

    • Expose the solution to a controlled light source (e.g., UV and visible light) for a defined duration.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber to exclude light.

    • At the end of the exposure, dilute the samples for HPLC analysis.

Data Presentation

Table 1: Illustrative Summary of this compound Degradation under Forced Conditions.

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradation Products (Hypothesized)
Acid Hydrolysis0.1 M HCl24 hours5-10%N-demethylated, O-demethylated products
Alkaline Hydrolysis0.1 M NaOH24 hours15-25%Oxoaporphines, Ring-opened products
Oxidation3% H₂O₂24 hours30-50%Oxo-dicentrine, N-oxide
Thermal (Solid)100°C24 hours< 5%Minor oxidation products
Thermal (Solution)80°C24 hours10-20%Oxoaporphines, demethylated products
PhotodegradationUV/Vis light24 hours25-40%Oxoaporphines, colored degradants

Note: The data in this table is for illustrative purposes only and should be confirmed by experimental studies.

Visualizations

Dicentrine This compound Oxidative Oxidative Stress (e.g., H₂O₂) Dicentrine->Oxidative Photochemical Photochemical Stress (UV/Vis Light) Dicentrine->Photochemical Hydrolytic Hydrolytic Stress (Acid/Base) Dicentrine->Hydrolytic Oxo Oxo-dicentrine Oxidative->Oxo Oxidation N_Oxide Dicentrine N-Oxide Oxidative->N_Oxide N-Oxidation Photochemical->Oxo Photo-oxidation Demethylated O-Demethylated Dicentrine Hydrolytic->Demethylated O-Demethylation Hydroxylated Hydroxylated Dicentrine Hydrolytic->Hydroxylated Hydroxylation

Caption: Inferred degradation pathways of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Dicentrine HCl Stock Solution (1 mg/mL) Acid Add 0.1 M HCl Incubate at 60°C start->Acid Base Add 0.1 M NaOH Incubate at 60°C start->Base Oxidative Add 3% H₂O₂ Keep at RT start->Oxidative Photo Expose to UV/Vis Light start->Photo Thermal Incubate Solution at 80°C start->Thermal Sampling Withdraw Aliquots at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize/Quench Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-DAD/MS Analysis Dilute->HPLC End Quantify Degradation & Identify Products HPLC->End

References

Technical Support Center: Optimizing Dicentrine Hydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Dicentrine hydrochloride in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its cytotoxic effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound, providing solutions to help ensure the accuracy and reproducibility of your results.

Question/Issue Possible Cause(s) Recommended Solution(s)
1. How do I prepare a stock solution of this compound? This compound has specific solubility properties.For cell culture applications, it is recommended to prepare a stock solution in Dimethyl sulfoxide (DMSO). To minimize cellular toxicity, the final concentration of DMSO in the culture medium should be less than 0.5%. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
2. My this compound precipitated in the cell culture medium. The compound's solubility limit may have been exceeded, or there could be interactions with media components.Ensure the final concentration of the organic solvent (e.g., DMSO) is low. Perform a stepwise dilution of the stock solution into the medium. Pre-warm the culture medium to 37°C before adding the compound. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.
3. I'm observing high variability between my experimental replicates. This can be due to uneven cell seeding, pipetting errors, or the "edge effect" in multi-well plates.Ensure your cell suspension is homogeneous by gently mixing before and during plating. Use calibrated pipettes and maintain a consistent pipetting technique. To mitigate the "edge effect," avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
4. The observed cytotoxicity is lower than expected. Cell density, passage number, and metabolic state can all influence a cell line's sensitivity to a compound. The compound may also degrade over time.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Use cells with a consistent and low passage number. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
5. My results from different cytotoxicity assays (e.g., MTT vs. Crystal Violet) are inconsistent. Different assays measure different aspects of cell health. MTT assays measure metabolic activity, while crystal violet assays measure cell adherence and number.Understand the mechanism of each assay. A compound might reduce metabolic activity without causing immediate cell death, leading to a lower apparent viability in an MTT assay compared to a crystal violet assay. Consider using multiple assays to get a more complete picture of the compound's effects.
6. What is a typical starting concentration range for this compound? The effective concentration can vary significantly between different cell lines.Based on published data, a starting range of 1 µM to 50 µM is often used for initial screening in cancer cell lines.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of Dicentrine in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions, including exposure time and the assay used.

Cell LineCancer TypeExposure TimeIC50 (µM)Reference
HL-60 LeukemiaNot SpecifiedCytotoxic[2][3]
K562 LeukemiaNot SpecifiedCytotoxic[3]
Molt-4 LymphomaNot SpecifiedCytotoxic[3]
CESS LymphomaNot SpecifiedCytotoxic[3]
HuH-7 HepatomaNot SpecifiedGrowth Inhibition[3]
MS-G2 HepatomaNot SpecifiedCytotoxic[3]
HCE-6 Esophageal CarcinomaNot SpecifiedCytotoxic[3]
HeLa Cervical Cancer72 hours~25-50[1]

Experimental Protocols

Protocol for Determining Optimal Concentration using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol for Cell Viability Assessment using Crystal Violet Assay

This protocol provides a method to assess cell viability by staining the adherent cells with crystal violet.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • 0.5% Crystal Violet staining solution

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Crystal Violet Staining:

    • After the treatment period, carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry completely.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Dye Solubilization and Data Acquisition:

    • Add 100 µL of solubilization solution to each well.

    • Incubate on an orbital shaker for 15-20 minutes to dissolve the stain.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate cell viability relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

This compound exerts its effects through multiple mechanisms, including the antagonism of α1-adrenoceptors and the inhibition of Topoisomerase II and Protein Disulfide Isomerase (PDI).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Dicentrine HCl Stock Solution (in DMSO) dilutions Prepare Serial Dilutions of Dicentrine HCl stock->dilutions cells Seed Cells in 96-well Plate incubation1 Incubate 24h for Cell Attachment cells->incubation1 treat Treat Cells with Dicentrine HCl incubation1->treat dilutions->treat incubation2 Incubate for Desired Time (24-72h) treat->incubation2 add_reagent Add Assay Reagent (MTT or Crystal Violet Fix/Stain) incubation2->add_reagent incubation3 Incubate as per Protocol add_reagent->incubation3 solubilize Solubilize Formazan/ Stain incubation3->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Fig. 1: Experimental workflow for determining the optimal concentration of Dicentrine HCl.

signaling_pathway cluster_alpha1 α1-Adrenoceptor Antagonism cluster_topo Topoisomerase II Inhibition cluster_pdi PDI Inhibition Dicentrine_a1 Dicentrine HCl Alpha1R α1-Adrenoceptor Dicentrine_a1->Alpha1R blocks Gq Gq protein Alpha1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Dicentrine_topo Dicentrine HCl TopoII Topoisomerase II Dicentrine_topo->TopoII inhibits DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks prevents re-ligation Apoptosis_topo Apoptosis DNA_breaks->Apoptosis_topo induces Dicentrine_pdi Dicentrine HCl PDI Protein Disulfide Isomerase (PDI) Dicentrine_pdi->PDI inhibits ER_Stress ER Stress PDI->ER_Stress alleviates UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis_pdi Apoptosis UPR->Apoptosis_pdi can induce

Fig. 2: Simplified signaling pathways of Dicentrine HCl.

troubleshooting_flow start Start: Unexpected Results check_variability High Variability between Replicates? start->check_variability check_cytotoxicity Low/No Cytotoxicity? check_variability->check_cytotoxicity No solution_variability Review Seeding Density Check Pipetting Technique Avoid Edge Effects check_variability->solution_variability Yes check_precipitation Precipitation in Medium? check_cytotoxicity->check_precipitation No solution_cytotoxicity Verify Cell Health & Passage # Confirm Drug Concentration Increase Incubation Time check_cytotoxicity->solution_cytotoxicity Yes solution_precipitation Lower Final DMSO % Prepare Fresh Dilutions Pre-warm Medium check_precipitation->solution_precipitation Yes end Re-run Experiment check_precipitation->end No solution_variability->end solution_cytotoxicity->end solution_precipitation->end

Fig. 3: A logical troubleshooting workflow for common issues.

References

Technical Support Center: Dicentrine Hydrochloride Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference caused by Dicentrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the salt form of Dicentrine, a natural aporphine alkaloid. Its primary established mechanism of action is as a potent and selective antagonist of the α1-adrenoceptor. It has been shown to competitively antagonize noradrenaline- and phenylephrine-induced vasoconstriction. Additionally, Dicentrine has been reported to block sodium and potassium channels, which may contribute to its pharmacological effects.

Q2: What are the known biological activities of Dicentrine that could lead to assay interference?

Beyond its primary target, Dicentrine has been associated with a range of biological activities that could potentially interfere with in vitro assays:

  • Anticancer Properties: Dicentrine has demonstrated anti-tumor effects and can induce apoptosis and G2/M arrest in cancer cell lines. This cytotoxicity is an important consideration in cell-based assays.

  • Platelet Aggregation Inhibition: It can inhibit platelet aggregation by suppressing thromboxamine formation.

  • Broad Receptor Interactions: Aporphine alkaloids as a class are known to interact with a variety of receptors, including dopamine and serotonin receptors, which could lead to off-target effects in assays for these proteins.

Q3: Can this compound interfere with optical-based assays (absorbance and fluorescence)?

Yes, this compound has the potential to interfere with optical-based assays. Aporphine alkaloids, due to their aromatic tetracyclic structure, absorb ultraviolet (UV) light. Studies on related aporphine alkaloids have shown UV-Vis absorption maxima at various wavelengths, which can be influenced by pH.

  • Absorbance Assays: If this compound absorbs light at the same wavelength used to measure the assay signal, it can lead to false positive or false negative results.

Q4: How can I determine if this compound is interfering with my assay?

The first step is to run control experiments. This includes:

  • Compound-only control: Measure the assay signal in the presence of this compound without the biological target (e.g., enzyme, receptor, or cells). This will reveal if the compound itself generates a signal or interferes with the assay reagents.

  • Spectral Scan: Perform a UV-Vis absorbance scan and a fluorescence excitation and emission scan of this compound in your assay buffer to identify its spectral properties. This will help determine if there is an overlap with your assay's wavelengths.

  • Cell Viability Assay: In cell-based assays, always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to ensure that the observed effects are not due to cell death.

Troubleshooting Guides

Issue 1: Unexpected results in an absorbance-based assay.

Possible Cause: this compound is absorbing light at the assay wavelength.

Troubleshooting Steps:

  • Perform a UV-Vis spectral scan of this compound in the assay buffer to determine its absorbance spectrum. Aporphine alkaloids typically have absorbance maxima in the ranges of 220-230 nm, 270-280 nm, and 300-310 nm.

  • Compare the compound's spectrum with the wavelength used for your assay.

  • If there is an overlap:

    • Consider using an alternative assay with a different detection method (e.g., fluorescence, luminescence).

    • If possible, shift the assay wavelength to a region where this compound does not absorb.

    • Correct for the background absorbance by subtracting the signal from a compound-only control well.

Issue 2: Inconsistent or unexpected signals in a fluorescence-based assay (e.g., FRET, FP).

Possible Cause 1: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Perform a fluorescence spectral scan (excitation and emission) of this compound in your assay buffer.

  • Check for overlap with the excitation and emission wavelengths of your fluorescent probe.

  • If the compound is fluorescent:

    • Use a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound. Probes emitting in the near-infrared region can help avoid autofluorescence from many compounds.

    • Implement a background subtraction using a compound-only control.

Possible Cause 2: Quenching of the fluorescent signal by this compound.

Troubleshooting Steps:

  • Incubate your fluorescent probe with increasing concentrations of this compound (without the biological target) and measure the fluorescence. A concentration-dependent decrease in fluorescence suggests quenching.

  • If quenching occurs:

    • Consider using a different fluorescent probe that is less susceptible to quenching by this compound.

    • It may be necessary to switch to a non-fluorescence-based assay format.

Issue 3: Apparent inhibition or activation in a luciferase reporter gene assay.

Possible Cause 1: Direct inhibition of the luciferase enzyme.

Troubleshooting Steps:

  • Perform a biochemical luciferase inhibition assay. Add this compound directly to a solution containing purified luciferase enzyme and its substrate. A decrease in luminescence indicates direct enzyme inhibition.

  • If direct inhibition is observed:

    • The results from the reporter gene assay may be invalid.

    • Consider using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase.

Possible Cause 2: Cytotoxicity of this compound.

Troubleshooting Steps:

  • Run a parallel cell viability assay using the same cell line, compound concentrations, and incubation time as your reporter gene assay.

  • If significant cytotoxicity is observed at concentrations that show effects in the reporter assay, the apparent changes in reporter gene expression may be an artifact of cell death or stress.

  • Normalize the reporter gene data to the cell viability data to correct for cytotoxic effects. It is recommended to omit data from concentrations that cause significant (e.g., >20%) inhibition of cell proliferation.

Issue 4: Discrepancies in potency (e.g., IC50, pA2) in α1-adrenoceptor binding assays.

Possible Cause: Assay-specific artifacts.

Troubleshooting Steps:

  • Confirm solubility: Ensure this compound is fully dissolved in the assay buffer at the tested concentrations. Precipitation can lead to inaccurate potency measurements.

  • Check for non-specific binding: In radioligand binding assays, assess the binding of this compound to the filter plates or other assay components.

  • Consider the assay format: The choice of radioligand and assay conditions can influence the apparent affinity of a competitive antagonist.

Quantitative Data Summary

ParameterValueAssay SystemReference
pA2 (Noradrenaline antagonism) 8.19 ± 0.09Rat thoracic aorta
pA2 (Phenylephrine antagonism) 9.01 ± 0.10Rat thoracic aorta
IC50 (Topoisomerase II inhibition) >100 µMkDNA concatenation assay
IC50 (HL-60 cell cytotoxicity) ~25 µMNot specified

Experimental Protocols

Protocol 1: α1-Adrenoceptor Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the α1-adrenoceptor subtype of interest.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts (e.g., 10 mM MgCl2, 1 mM EDTA).

  • Radioligand: A tritiated antagonist with high affinity for the α1-adrenoceptor, such as [3H]-prazosin.

  • Assay Procedure: a. In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound or a reference antagonist. b. Add a fixed concentration of the radioligand (typically at or below its Kd). c. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Allow the filters to dry, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Luciferase Reporter Gene Assay for α1-Adrenoceptor Activation

This protocol is a general guideline for an antagonist-mode assay.

  • Cell Culture and Transfection: Use a host cell line (e.g., HEK293) and co-transfect with a plasmid encoding the human α1-adrenoceptor and a reporter plasmid containing a response element (e.g., NFAT) driving the expression of firefly luciferase. A constitutively expressed Renilla luciferase plasmid should be included for normalization.

  • Assay Medium: Cell culture medium appropriate for the chosen cell line.

  • Assay Procedure: a. Plate the transfected cells in a 96-well plate and allow them to attach overnight. b. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). c. Add a fixed, sub-maximal concentration (e.g., EC80) of an α1-adrenoceptor agonist (e.g., phenylephrine). d. Incubate for a period sufficient to allow for gene expression (e.g., 4-6 hours). e. Lyse the cells and measure the firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the concentration of this compound to determine its IC50.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Phenylephrine) Alpha1_AR α1-Adrenoceptor Agonist->Alpha1_AR Activates Dicentrine Dicentrine HCl Dicentrine->Alpha1_AR Blocks Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling Ca_release->Downstream

Caption: Dicentrine HCl antagonism of the α1-adrenoceptor signaling pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_controls Control Experiments cluster_analysis Data Analysis Prepare_Cells Prepare Cells/Membranes Incubate Incubate with Assay Components Prepare_Cells->Incubate Prepare_Compound Prepare Dicentrine HCl Dilution Series Prepare_Compound->Incubate Measure_Signal Measure Signal (Absorbance, Fluorescence, etc.) Incubate->Measure_Signal Analyze_Data Analyze and Interpret Data Measure_Signal->Analyze_Data Compound_Only Compound-Only Control Compound_Only->Analyze_Data No_Compound No-Compound Control No_Compound->Analyze_Data Cell_Viability Cell Viability Assay Cell_Viability->Analyze_Data

Caption: General workflow for troubleshooting potential assay interference.

Logical_Relationship Start Unexpected Assay Result Check_Optical Optical Interference? Start->Check_Optical Check_Enzyme Direct Enzyme Effect? Start->Check_Enzyme Check_Cytotoxicity Cytotoxicity? Start->Check_Cytotoxicity Run_Spectral Run Spectral Scans Check_Optical->Run_Spectral Yes True_Effect Potential True Biological Effect Check_Optical->True_Effect No Run_Biochemical Run Biochemical Assay Check_Enzyme->Run_Biochemical Yes Check_Enzyme->True_Effect No Run_Viability Run Viability Assay Check_Cytotoxicity->Run_Viability Yes Check_Cytotoxicity->True_Effect No Interference Result is Likely Interference Run_Spectral->Interference Run_Biochemical->Interference Run_Viability->Interference

Caption: Decision tree for investigating potential assay interference.

Technical Support Center: Dicentrine Hydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vivo solubility of Dicentrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

Q2: Why is the poor in vivo solubility of this compound a concern for my experiments?

A2: Poor aqueous solubility is a significant challenge for many new chemical entities, affecting approximately 60-70% of drug molecules in development[4]. For this compound, poor solubility can lead to several in vivo issues:

  • Low Bioavailability: The drug must be in solution to be absorbed across biological membranes. Poor solubility limits the concentration of the drug in gastrointestinal fluids, leading to incomplete absorption and reduced bioavailability[4][5].

  • High Variability: Inconsistent dissolution can lead to highly variable absorption between subjects, making experimental results difficult to reproduce and interpret.

  • Precipitation at Injection Site: For parenteral routes, a poorly soluble compound can precipitate out of the formulation upon injection into the aqueous physiological environment, potentially causing local irritation, inflammation, and erratic absorption.

  • Inaccurate Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Low and variable exposure can lead to an underestimation of the compound's potency and efficacy, potentially causing a promising candidate to be incorrectly discarded during development.

Q3: What are the general strategies to improve the in vivo solubility of a compound like this compound?

A3: Numerous formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs[6][7]. These can be broadly categorized as:

  • Co-solvency: Using a mixture of water-miscible solvents to increase the drug's solubility in the formulation vehicle[8][9].

  • pH Adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media[7][8].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility[4][10][11].

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including self-emulsifying drug delivery systems (SEDDS), use lipids and surfactants to dissolve the drug and form fine emulsions or microemulsions in the gastrointestinal tract, which enhances absorption[4][12][13].

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation[5][6][9].

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility[5][7][14].

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem 1: this compound precipitates out of my vehicle during formulation or upon aqueous dilution.
  • Possible Cause: The intrinsic solubility of the compound in your chosen vehicle or upon dilution in an aqueous medium (simulating physiological fluids) is too low.

  • Troubleshooting Workflow:

G cluster_vehicle Formulation Modification Strategies start Precipitation Observed check_conc Is the concentration essential? start->check_conc lower_conc Lower the concentration check_conc->lower_conc No change_vehicle Modify the formulation vehicle check_conc->change_vehicle Yes retest Re-evaluate Stability lower_conc->retest add_cosolvent Add/Increase Co-solvents (e.g., PEG300, Propylene Glycol) change_vehicle->add_cosolvent add_surfactant Add Surfactant (e.g., Tween-80, Cremophor EL) change_vehicle->add_surfactant use_cd Use Cyclodextrins (e.g., SBE-β-CD) change_vehicle->use_cd add_cosolvent->retest add_surfactant->retest use_cd->retest

Caption: Decision workflow for addressing formulation precipitation.

  • Solutions & Methodologies:

    • Co-solvent Systems: For many preclinical studies, a multi-component solvent system is effective. A common approach involves a primary organic solvent, a co-solvent, and a surfactant.

      • Example Formulation: A vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used to dissolve Dicentrine to at least 1 mg/mL[3]. Heat and/or sonication can aid dissolution if precipitation occurs during preparation[3].

    • Cyclodextrin Complexation: Cyclodextrins are highly effective at increasing the aqueous solubility of lipophilic compounds.

      • Example Formulation: A vehicle of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been used to achieve a Dicentrine concentration of at least 1 mg/mL[3].

Problem 2: My in vivo results show high variability and/or low bioavailability after oral administration.
  • Possible Cause: Poor and erratic dissolution of this compound in the gastrointestinal (GI) tract is limiting its absorption.

  • Solutions & Methodologies: Advanced formulation strategies are often required to overcome this challenge.

  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids[12][13]. The drug is pre-dissolved in this lipidic concentrate, bypassing the dissolution step and presenting the drug in solubilized, small droplets with a large surface area for absorption[13].

    • Diagram of Mechanism:

    SEDDS_Mechanism sedds_capsule SEDDS Capsule (Drug in Oil/Surfactant) gi_fluid GI Fluids (Aqueous Environment) sedds_capsule->gi_fluid Oral Administration emulsion Fine Emulsion Droplets (Drug Solubilized) gi_fluid->emulsion Spontaneous Emulsification absorption Enhanced Absorption (Across Gut Wall) emulsion->absorption

    Caption: Mechanism of bioavailability enhancement by SEDDS.

  • Amorphous Solid Dispersions (ASD):

    • Principle: Converting the crystalline drug into a higher-energy amorphous state by dispersing it within a polymer matrix can dramatically increase its apparent solubility and dissolution rate[5][15]. The polymer helps to stabilize the amorphous drug and prevent recrystallization[15].

    • Diagram of Concept:

    Solid_Dispersion cluster_1 Amorphous Solid Dispersion (High Apparent Solubility) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a4->a1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b4->b1 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c4->c1 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d4->d1 drug_mol D p1 P p5 P p2 P p1->p2 p3 P p2->p3 p4 P p3->p4 p4->p5 p6 P p5->p6 p7 P p6->p7 p8 P p7->p8 p8->p1

    Caption: Crystalline drug vs. amorphous dispersion in a polymer (P) matrix.

Data Presentation: Formulation Vehicles

While comparative in vivo pharmacokinetic data for different this compound formulations are not available in the literature, the following table summarizes example vehicles that have been used to achieve a concentration of at least 1 mg/mL for preclinical studies[3].

Formulation TypeComponent 1Component 2Component 3Component 4Achievable Conc.
Co-solvent System 10% DMSO40% PEG3005% Tween-8045% Saline≥ 1 mg/mL
Cyclodextrin System 10% DMSO90% of (20% SBE-β-CD in Saline)--≥ 1 mg/mL
Lipid Suspension 10% DMSO90% Corn Oil--≥ 1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for this compound

This protocol is adapted from commercially available formulation guidelines[3].

  • Objective: To prepare a 1 mg/mL solution of this compound for in vivo administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound to make a final concentration of 1 mg/mL.

    • Prepare a stock solution of the drug in DMSO. For example, to make 10 mL of the final formulation, dissolve 10 mg of this compound in 1 mL of DMSO.

    • In a separate sterile tube, add 4 mL of PEG300.

    • Add the 1 mL of DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 0.5 mL of Tween-80 to the mixture and vortex until a clear solution is formed.

    • Add 4.5 mL of sterile Saline to the mixture in a dropwise manner while vortexing to bring the total volume to 10 mL.

    • Visually inspect the final solution for any precipitation. If the solution is cloudy, gentle warming (to 37°C) or sonication may be used to aid dissolution.

    • Sterile filter the final formulation through a 0.22 µm syringe filter before administration.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a general protocol for preparing an ASD, which would need to be optimized for this compound.

  • Objective: To prepare a this compound solid dispersion to enhance its dissolution rate.

  • Materials:

    • This compound

    • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, or a cellulose derivative)

    • A suitable volatile solvent (e.g., methanol, ethanol, or acetone) that dissolves both the drug and the polymer.

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Completely dissolve the this compound and the chosen polymer in the selected solvent. Ensure a clear solution is formed.

    • Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to form a thin film on the flask wall.

    • Further dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the resulting powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

    • The resulting ASD powder can then be suspended in an aqueous vehicle for oral gavage.

Protocol 3: Analysis of Dicentrine in Biological Samples (General Approach)

Analysis of Dicentrine in biological matrices like plasma or urine typically requires sample extraction followed by chromatographic analysis.

  • Objective: To quantify the concentration of Dicentrine in plasma samples from a pharmacokinetic study.

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution (a structurally similar compound not present in the sample)

    • Extraction solvent (e.g., a mixture of organic solvents like ethyl acetate or methyl tert-butyl ether)

    • Centrifuge, evaporator

    • HPLC or LC-MS/MS system

  • Procedure (Liquid-Liquid Extraction):

    • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add a small volume of the IS solution.

    • Add the extraction solvent (e.g., 1 mL).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume of the mobile phase used for the chromatographic analysis.

    • Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system for quantification.

    • Create a calibration curve using standard solutions of Dicentrine to determine the concentration in the unknown samples.

References

Dicentrine hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dicentrine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of this compound stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of dicentrine and its salts. For in vitro studies, a stock solution in DMSO can be prepared and then further diluted in culture medium.[1] For in vivo experiments, a stock solution in DMSO is often prepared first and then diluted with a suitable vehicle containing co-solvents to ensure solubility and reduce toxicity.[2]

Q2: My this compound is not dissolving properly. What can I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: Gentle sonication can help to break up particles and aid dissolution.

  • Warming: Gently warming the solution may increase the solubility. However, be cautious with temperature to avoid degradation.

  • Co-solvents: For aqueous working solutions, using co-solvents such as PEG300, Tween-80, or cyclodextrins can improve the solubility of the final solution.[2][3]

Q3: My stock solution appears cloudy or has precipitates after dilution. How can I resolve this?

A3: Precipitation upon dilution into an aqueous buffer or media is common for compounds dissolved in a high concentration of organic solvent. To avoid this:

  • Stepwise Dilution: Dilute the stock solution in a stepwise manner rather than adding it all at once to the aqueous solution. This gradual change in solvent composition can help keep the compound in solution.[3]

  • Use of Co-solvents: For in vivo preparations, a common practice is to dilute the DMSO stock into a vehicle containing co-solvents. A typical protocol involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline.[2]

  • Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[3]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.

Data Presentation: Storage Conditions

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsStore in a tightly closed, dry container. Protect from light.[4]
In Solvent (Stock) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 375.85 g/mol .[5]

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][3]

Protocol 2: Preparation of an In Vivo Working Solution

This protocol is an example for preparing a working solution from a DMSO stock.[2] The final concentrations of the components may need to be optimized for your specific experimental needs.

  • Start with Stock: Begin with a prepared stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Add Co-solvent 1: In a sterile tube, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 and mix thoroughly.

  • Add Co-solvent 2: Add 0.5 volumes of Tween-80 to the mixture and mix until the solution is clear.

  • Final Dilution: Add 4.5 volumes of saline to the mixture to reach the final desired concentration.

  • Use Promptly: It is recommended to prepare this working solution fresh on the day of use.[2]

Mandatory Visualization

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Handling weigh 1. Weigh Dicentrine HCl Powder add_dmso 2. Add DMSO to desired concentration weigh->add_dmso Calculate volume dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot Clear Solution store 5. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing and storing this compound stock solution.

Troubleshooting_Decision_Tree Troubleshooting Solubility Issues start Start: Dicentrine HCl powder add_solvent Add recommended solvent (e.g., DMSO) start->add_solvent observe Observe for complete dissolution add_solvent->observe sonicate Apply gentle sonication observe->sonicate No success Solution is clear Proceed to storage observe->success Yes fail Still not dissolved Re-evaluate solvent/concentration observe->fail Persistent Issue sonicate->observe warm Warm solution gently sonicate->warm If sonication is insufficient warm->observe

Caption: Decision tree for troubleshooting solubility problems.

References

Validation & Comparative

A Comparative Analysis of the Antihypertensive Properties of Dicentrine Hydrochloride and Prazosin

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive effects of dicentrine hydrochloride, a naturally derived aporphine alkaloid, and prazosin, a well-established synthetic quinazoline derivative. Both compounds exert their blood pressure-lowering effects through the blockade of α1-adrenergic receptors, offering a valuable area of study for researchers in cardiovascular pharmacology and drug development. This document synthesizes experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Competitive Antagonism of α1-Adrenergic Receptors

Both this compound and prazosin function as competitive antagonists at α1-adrenergic receptors located on vascular smooth muscle.[1][2] The binding of endogenous catecholamines, such as norepinephrine, to these receptors typically triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By blocking these receptors, both drugs inhibit this vasoconstrictive effect, resulting in vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.[1][2]

The signaling pathway initiated by α1-adrenergic receptor activation involves the Gq alpha subunit of a heterotrimeric G protein. This activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately results in smooth muscle contraction. Dicentrine and prazosin competitively inhibit the initial binding of norepinephrine to the α1-adrenergic receptor, thus interrupting this entire cascade.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds to PLC Phospholipase C Alpha1_AR->PLC Activates (via Gq) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Dicentrine Dicentrine / Prazosin Dicentrine->Alpha1_AR Blocks

Caption: Alpha-1 adrenergic receptor signaling pathway.

Comparative Antihypertensive Effects: In Vivo Studies

Experimental data from studies on both normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) demonstrate the dose-dependent antihypertensive effects of both this compound and prazosin.

Table 1: Intravenous Antihypertensive Effects in Anesthetized Normotensive Wistar-Kyoto Rats [2]

CompoundDose (mg/kg, i.v.)Maximal Decrease in Mean Arterial Pressure (MAP) (%)
Dicentrine HCl 0.115.3 ± 2.1
0.528.7 ± 3.5
1.040.1 ± 4.2
Prazosin 0.0118.2 ± 2.5
0.0530.5 ± 3.8
0.145.6 ± 4.9

Table 2: Intravenous Antihypertensive Effects in Conscious Spontaneously Hypertensive Rats [3]

CompoundDose (mg/kg, i.v.)Maximal Decrease in Mean Arterial Pressure (MAP) (mmHg)
Dicentrine HCl 0.525 ± 4
1.042 ± 5
2.065 ± 7
Prazosin 0.0530 ± 4
0.155 ± 6
0.278 ± 8

Table 3: Oral Antihypertensive Effects in Conscious Spontaneously Hypertensive Rats [3]

CompoundDose (mg/kg, p.o.)Maximal Decrease in Mean Arterial Pressure (MAP) (mmHg)Duration of Action (hours)
Dicentrine HCl 535 ± 5> 15
852 ± 6> 15

As the data indicates, both compounds effectively lower blood pressure in a dose-dependent manner. Prazosin appears to be more potent than this compound on a milligram-per-kilogram basis when administered intravenously. However, oral administration of this compound demonstrates a prolonged duration of action.[3]

Receptor Binding Affinity: A Quantitative Comparison

The antagonist potency of this compound and prazosin at α1-adrenergic receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher binding affinity.

Table 4: α1-Adrenoceptor Antagonist Potency (pA2 values) [1]

CompoundAgonistTissuepA2 Value
Dicentrine HCl NoradrenalineRat Thoracic Aorta8.19 ± 0.09
PhenylephrineRat Thoracic Aorta9.01 ± 0.10
Prazosin PhenylephrineRat Thoracic Aorta10.60 ± 0.10

These in vitro findings corroborate the in vivo data, indicating that prazosin has a higher binding affinity for α1-adrenergic receptors than this compound.[1]

Experimental Protocols

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The following protocol is a generalized representation of the methodology used to assess the in vivo antihypertensive effects of the test compounds.

In Vivo Antihypertensive Experimental Workflow Animal_Acclimation Animal Acclimation (SHR, e.g., 1-2 weeks) Baseline_BP Baseline Blood Pressure Measurement (e.g., Tail-cuff method) Animal_Acclimation->Baseline_BP Grouping Randomization into Treatment Groups (Vehicle, Dicentrine HCl, Prazosin) Baseline_BP->Grouping Drug_Admin Drug Administration (Intravenous or Oral) Grouping->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring (e.g., at 0, 5, 15, 30, 60, 120, 240 min) Drug_Admin->BP_Monitoring Data_Analysis Data Analysis (Calculation of % change in MAP, statistical analysis) BP_Monitoring->Data_Analysis

Caption: In vivo antihypertensive experimental workflow.
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used as they provide a relevant model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Housing and Acclimatization: Animals are housed under controlled conditions of temperature, humidity, and light-dark cycle with free access to food and water. They are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

  • Blood Pressure Measurement: For conscious animals, systolic blood pressure is typically measured using a non-invasive tail-cuff method. For anesthetized animals or for continuous monitoring in conscious animals, a catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement.

  • Drug Administration: Test compounds (this compound or prazosin) and the vehicle control are administered either intravenously (i.v.) via a cannulated jugular vein or orally (p.o.) by gavage.

  • Data Collection: Blood pressure and heart rate are recorded at baseline and at various time points after drug administration.

  • Data Analysis: The changes in mean arterial pressure (MAP) are calculated and expressed as a percentage of the baseline value or as absolute change in mmHg. Dose-response curves are constructed, and statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Determination of α1-Adrenergic Receptor Binding Affinity (pA2 Value)

This protocol outlines the general procedure for determining the antagonist potency of the compounds in isolated tissue preparations.

  • Tissue Preparation: The thoracic aorta is isolated from rats, and rings of a specific length are prepared. The endothelium may be removed to eliminate its influence on vascular tone.

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve to Agonist: A cumulative concentration-response curve is generated for an α1-adrenergic agonist (e.g., norepinephrine or phenylephrine) to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of the antagonist (this compound or prazosin) for a set period.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Schild Plot Analysis: Steps 4-6 are repeated with increasing concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is determined from the x-intercept of the regression line.

Conclusion

Both this compound and prazosin are effective antihypertensive agents that act through the blockade of α1-adrenergic receptors. Prazosin exhibits a higher potency and binding affinity for these receptors in the experimental models cited. This compound, a natural product, also demonstrates significant, dose-dependent blood pressure-lowering effects with a notably prolonged duration of action when administered orally. The choice between these two agents for further research or development would depend on the desired pharmacokinetic and pharmacodynamic profile. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design and interpret studies in the field of antihypertensive drug discovery.

References

A Comparative Analysis of Dicentrine and Other Aporphine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the pharmacological activities of Dicentrine, Bulbocapnine, Glaucine, and Nuciferine, complete with experimental data and detailed methodologies.

This guide provides a comparative analysis of four prominent aporphine alkaloids: Dicentrine, Bulbocapnine, Glaucine, and Nuciferine. Aporphine alkaloids are a class of naturally occurring compounds with a wide range of pharmacological activities, making them a subject of significant interest in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the distinct and overlapping biological effects of these compounds, supported by quantitative data and detailed experimental protocols.

Pharmacological Profile Overview

Dicentrine is recognized for its potent and selective alpha-1-adrenoceptor antagonist activity, suggesting its potential in cardiovascular and prostate-related research.[1][2][3][4] Bulbocapnine is primarily known for its effects on the central nervous system, acting as an acetylcholinesterase and tyrosine hydroxylase inhibitor, and has been investigated for its potential in treating neurological disorders. Glaucine exhibits significant bronchodilator and anti-inflammatory properties, mainly attributed to its inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels.[5] Nuciferine displays a complex pharmacological profile, interacting with multiple dopamine and serotonin receptors, indicating its potential as an atypical antipsychotic agent.[6][7]

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of Dicentrine, Bulbocapnine, Glaucine, and Nuciferine on key biological targets. It is important to note that the data are compiled from various studies, and experimental conditions may differ.

Table 1: Alpha-1 Adrenoceptor Antagonist Activity

AlkaloidParameterValueSpecies/TissueReference
DicentrinepA28.19 ± 0.09 (vs. Noradrenaline)Rat thoracic aorta[1]
pA29.01 ± 0.10 (vs. Phenylephrine)Rat thoracic aorta[1]
pA28.04 ± 0.09 (vs. Norepinephrine)Human hyperplastic prostate[4]
pA28.33 ± 0.11 (vs. Phenylephrine)Human hyperplastic prostate[4]
GlaucineAffinityShows affinity for [3H]-prazosin binding siteRat cerebral cortex[8]
BulbocapnineActivityAntagonizes adrenergic inhibitory actionDog[9]
Nuciferine-Data not available--

Table 2: Dopamine Receptor Binding Affinity

AlkaloidReceptorParameterValue (µM)Reference
BulbocapnineDopamine BiosynthesisIC5026.7[10]
NuciferineD1Ki0.485[11]
D2Ki0.185[11]
D3Ki0.320[11]
D4Ki0.096[11]
D5Ki0.225[11]
Glaucine-Data not available--
Dicentrine-Data not available--

Table 3: Acetylcholinesterase (AChE) Inhibition

AlkaloidParameterValue (µM)Reference
NuciferineIC501.5[12]
Bulbocapnine-Data not available-
Dicentrine-Data not available-
Glaucine-Data not available-

Table 4: Phosphodiesterase 4 (PDE4) Inhibition

AlkaloidParameterValue (µM)Species/TissueReference
Glaucine-Selective inhibitorBovine aorta[8]
Dicentrine-Data not available--
Bulbocapnine-Data not available--
Nuciferine-Data not available--

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

alpha1_adrenoceptor_signaling cluster_cell_membrane Cell Membrane alpha1_receptor α1-Adrenoceptor gq_protein Gq Protein alpha1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates IP3 IP3 plc->IP3 produces DAG DAG plc->DAG produces Dicentrine Dicentrine Dicentrine->alpha1_receptor antagonizes Norepinephrine Norepinephrine Norepinephrine->alpha1_receptor binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Dicentrine's antagonism of the α1-adrenoceptor signaling pathway.

dopamine_synthesis_inhibition Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH substrate L_DOPA L-DOPA TH->L_DOPA catalyzes Dopamine Dopamine L_DOPA->Dopamine Bulbocapnine Bulbocapnine Bulbocapnine->TH inhibits pde4_inhibition_pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 substrate PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Glaucine Glaucine Glaucine->PDE4 inhibits Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response experimental_workflow_receptor_binding start Start prepare_membranes Prepare Tissue/Cell Membranes (with target receptors) start->prepare_membranes radioligand_incubation Incubate with Radioligand (e.g., [3H]prazosin for α1) prepare_membranes->radioligand_incubation add_alkaloid Add Increasing Concentrations of Aporphine Alkaloid radioligand_incubation->add_alkaloid incubate Incubate to Equilibrium add_alkaloid->incubate separate Separate Bound and Free Ligand (e.g., filtration) incubate->separate measure_radioactivity Measure Radioactivity of Bound Ligand separate->measure_radioactivity data_analysis Data Analysis (e.g., Scatchard or Cheng-Prusoff) measure_radioactivity->data_analysis determine_affinity Determine Ki or pA2 data_analysis->determine_affinity end End determine_affinity->end

References

Validating the Alpha-1 Adrenoceptor Antagonist Activity of Dicentrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the alpha-1 adrenoceptor antagonist activity of Dicentrine, a naturally occurring aporphine alkaloid. Through a detailed comparison with established alpha-1 blockers, this document offers supporting experimental data and methodologies to validate its pharmacological profile.

Executive Summary

Dicentrine demonstrates potent and selective competitive antagonism at alpha-1 adrenoceptors. Experimental evidence from functional assays, primarily using the rat isolated thoracic aorta model, confirms its ability to inhibit vasoconstriction induced by alpha-1 adrenergic agonists. When compared to other alpha-1 antagonists, Dicentrine's potency is notable, being more potent than phentolamine and yohimbine, though less potent than the highly selective antagonist prazosin. This positions Dicentrine as a significant compound of interest for further investigation in therapeutic areas where alpha-1 adrenoceptor modulation is desired.

Comparative Analysis of Alpha-1 Adrenoceptor Antagonist Potency

The antagonist potency of Dicentrine has been quantified and compared with a panel of standard alpha-1 adrenoceptor antagonists. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a key metric for this comparison. The data presented below is primarily derived from functional studies on isolated rat thoracic aorta, a standard model for assessing alpha-1 adrenoceptor-mediated vasoconstriction.

AntagonistAgonistpA2 Value (Mean ± SEM)Tissue ModelReference
Dicentrine Noradrenaline8.19 ± 0.09Rat Thoracic Aorta[1]
Phenylephrine9.01 ± 0.10Rat Thoracic Aorta[1]
Noradrenaline8.04 ± 0.09Human Hyperplastic Prostate[2]
Phenylephrine8.33 ± 0.11Human Hyperplastic Prostate[2]
Prazosin Noradrenaline10.60 ± 0.10Rat Thoracic Aorta[1]
Phenylephrine9.8 - 10.7Rat Thoracic Aorta[3]
Noradrenaline9.45Rat Thoracic Aorta[4]
Phentolamine Noradrenaline7.53 ± 0.10Rat Thoracic Aorta[1]
Noradrenaline/Phenylephrine7.9 - 8.1Rat Thoracic Aorta[3]
Yohimbine Noradrenaline6.20 ± 0.05Rat Thoracic Aorta[1]
Noradrenaline/Phenylephrine6.6 - 7.4Rat Thoracic Aorta[3]
Doxazosin Noradrenaline~WB4101Rat Thoracic Aorta[5][6]
Tamsulosin Noradrenaline10.1 (pKB)Rat Thoracic Aorta
Alfuzosin Phenylephrine7.44Rabbit Trigone[7]

Experimental Protocols

Functional Antagonism Assay in Isolated Rat Thoracic Aorta

This in vitro functional assay is a cornerstone for characterizing the antagonist activity of compounds on vascular alpha-1 adrenoceptors.

1. Tissue Preparation:

  • Male Wistar rats are euthanized by cervical dislocation.

  • The thoracic aorta is carefully dissected, cleaned of adhering fat and connective tissue, and placed in oxygenated Krebs solution.

  • The aorta is cut into rings of approximately 2-4 mm in width. For some studies, the endothelium may be denuded by gently rubbing the intimal surface.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate under a resting tension of approximately 1.5-2.0 grams for at least 60 minutes, with the Krebs solution being replaced every 15-20 minutes.

3. Antagonist Potency Determination (Schild Analysis):

  • A cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., noradrenaline or phenylephrine) is established to determine the baseline response.

  • The tissue is then washed and incubated with a specific concentration of the antagonist (e.g., Dicentrine) for a predetermined period (typically 30-60 minutes).

  • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • This process is repeated with increasing concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

Radioligand Binding Assay for Alpha-1 Adrenoceptor

This assay directly measures the binding of a radiolabeled ligand to the alpha-1 adrenoceptor and is used to determine the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

  • Tissues (e.g., rat cerebral cortex, human prostate) or cells expressing alpha-1 adrenoceptors are homogenized in a cold buffer solution.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • Membrane preparations are incubated with a specific radioligand for alpha-1 adrenoceptors (e.g., [3H]prazosin) and varying concentrations of the competing unlabeled antagonist (e.g., Dicentrine).

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., phentolamine).

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical alpha-1 adrenoceptor signaling pathway and a typical experimental workflow for validating antagonist activity.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A1R α1-Adrenoceptor Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates & Leads to IP3R->Ca Releases Agonist Agonist (e.g., Noradrenaline) Agonist->A1R Binds & Activates Dicentrine Dicentrine (Antagonist) Dicentrine->A1R Blocks

Caption: Alpha-1 Adrenoceptor Signaling Pathway.

Experimental_Workflow cluster_functional Functional Assay (Isolated Aortic Ring) cluster_binding Radioligand Binding Assay T1 Tissue Dissection & Preparation T2 Mounting in Organ Bath T1->T2 T3 Equilibration T2->T3 T4 Agonist Dose-Response (Baseline) T3->T4 T5 Incubation with Dicentrine T4->T5 T6 Agonist Dose-Response (in presence of Dicentrine) T5->T6 T7 Schild Plot Analysis (pA2 Determination) T6->T7 end_functional Functional Potency (pA2) T7->end_functional B1 Membrane Preparation B2 Incubation with Radioligand & Dicentrine B1->B2 B3 Filtration & Washing B2->B3 B4 Radioactivity Counting B3->B4 B5 Data Analysis (IC50 & Ki Determination) B4->B5 end_binding Binding Affinity (Ki) B5->end_binding start Start start->T1 start->B1

Caption: Experimental Workflow for Antagonist Validation.

Conclusion

The presented data strongly supports the classification of Dicentrine as a potent and selective alpha-1 adrenoceptor antagonist. Its competitive mode of action, demonstrated through Schild analysis in functional assays, and its significant potency relative to other known antagonists, underscore its potential as a valuable pharmacological tool and a lead compound for drug development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of Dicentrine and other novel alpha-1 adrenoceptor modulators.

References

Dicentrine Hydrochloride: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Dicentrine hydrochloride against other established anti-inflammatory agents. The information presented is based on available experimental data, offering insights into its mechanisms of action and potential therapeutic applications.

Executive Summary

Dicentrine, an aporphine alkaloid, has demonstrated notable anti-inflammatory and antinociceptive activities in preclinical studies. Its primary mechanism of action in inflammatory pain models is linked to the modulation of the TRPA1 channel. Furthermore, in cellular models of inflammation, Dicentrine has been shown to suppress key inflammatory pathways, including NF-κB and AP-1, by inhibiting upstream signaling molecules such as MAPKs and Akt. This guide will delve into the experimental evidence supporting these findings, compare its activity with other alkaloids, and provide a mechanistic contrast to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Comparative Data on Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of Dicentrine and its analogs in a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages.

CompoundTargetMetricValueReference
Dicentrine (DC) IL-6, TNF-α, PGE2, NO productionInhibitory PotencyDC > Crebanine (CN) ≥ O-methylbulbocapnine (OMP)[1]
Crebanine (CN)IL-6, TNF-α, PGE2, NO productionInhibitory Potency-[1]
O-methylbulbocapnine (OMP)IL-6, TNF-α, PGE2, NO productionInhibitory Potency-[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways. A key mechanism is its interaction with the TRPA1 channel, which is involved in inflammatory pain.[2][3] In models of cellular inflammation induced by LPS, Dicentrine has been shown to inhibit the production of pro-inflammatory mediators by blocking the activation of critical transcription factors and their upstream regulators.

Dicentrine's Impact on LPS-Induced Inflammatory Signaling

The following diagram illustrates the signaling cascade initiated by LPS and the points of intervention by Dicentrine.

LPS_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs MyD88->MAPKs Akt Akt MyD88->Akt AP1 AP-1 MAPKs->AP1 NFkB NF-κB Akt->NFkB ProInflammatory Pro-inflammatory Cytokines & Mediators (IL-6, TNF-α, PGE2, NO) AP1->ProInflammatory NFkB->ProInflammatory Dicentrine Dicentrine Dicentrine->MyD88 Dicentrine->MAPKs Dicentrine->Akt Dicentrine->AP1 Dicentrine->NFkB

Dicentrine's inhibition of the LPS-induced inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of this compound.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or other test compounds for a specified period (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture.[4]

  • Analysis: After a designated incubation period, the cell supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using standard assays (e.g., Griess assay for NO, ELISA for cytokines and PGE2).

  • Mechanism of Action Studies: To elucidate the underlying mechanisms, cell lysates can be analyzed for the expression and phosphorylation of key signaling proteins (e.g., NF-κB, AP-1, MAPKs, Akt) using techniques like Western blotting.[1]

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Treatment: Animals are pre-treated with this compound (administered orally or intraperitoneally) or a reference anti-inflammatory drug (e.g., indomethacin) at various doses. A control group receives the vehicle.

  • Inflammation Induction: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.[5][6]

  • Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated groups to the control group.

The following diagram outlines the general workflow for the carrageenan-induced paw edema experiment.

Carrageenan_Workflow Start Start Animal_Groups Animal Grouping (Control, Dicentrine, Reference Drug) Start->Animal_Groups Treatment Drug Administration (p.o. or i.p.) Animal_Groups->Treatment Carrageenan Carrageenan Injection (Sub-plantar) Treatment->Carrageenan Measurement Paw Volume Measurement (Plethysmometer at various time points) Carrageenan->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End Analysis->End

Experimental workflow for the carrageenan-induced paw edema model.

Comparison with Other Anti-Inflammatory Agents

A direct comparison of this compound with commonly used anti-inflammatory drugs in the same experimental models is limited in the current literature. However, a mechanistic comparison can be drawn.

  • vs. NSAIDs (e.g., Indomethacin): NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[7] In contrast, Dicentrine's mechanism, as currently understood, involves the modulation of the TRPA1 channel and the suppression of NF-κB and AP-1 signaling pathways, suggesting a different mode of action.

  • vs. Corticosteroids (e.g., Dexamethasone): Corticosteroids are potent anti-inflammatory agents with a broad range of actions, including the inhibition of multiple inflammatory pathways and the suppression of immune cell function.[8][9] Dexamethasone, for example, is known to be significantly more potent than hydrocortisone in inhibiting pro-inflammatory transcription factors.[10] Dicentrine's effects appear to be more targeted towards specific signaling cascades involved in inflammation and pain.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent with a distinct mechanism of action centered on TRPA1 channel modulation and inhibition of the MyD88-mediated NF-κB and AP-1 signaling pathways. While direct comparative efficacy studies with mainstream anti-inflammatory drugs are needed, the existing data suggests it could be a valuable lead compound for the development of novel anti-inflammatory and analgesic therapies. Further research, particularly utilizing standardized in vivo models like carrageenan-induced paw edema, will be crucial to fully elucidate its therapeutic potential and position it relative to current standards of care.

References

Validating In Vivo Efficacy of Dicentrine Hydrochloride from In Vitro Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicentrine hydrochloride, an aporphine alkaloid extracted from various plants, has demonstrated significant potential as a therapeutic agent, particularly in oncology. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies. The following sections will objectively present the performance of this compound, offering a valuable resource for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, facilitating a direct comparison of its efficacy across different experimental setups.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
K562Chronic Myelogenous LeukemiaMTT AssayNot explicitly stated, but cytotoxic[1]
HL-60Acute Promyelocytic LeukemiaNot specifiedPotent cytotoxic effects[2]
HuH-7HepatomaGrowth InhibitionSignificant inhibition[1]
MS-G2HepatomaColony Forming AssayDecreased colony formation[1]
HCE-6Esophageal CarcinomaMTT AssayMost cytotoxic[1]
Molt-4LymphomaMTT AssayMost cytotoxic[1]
CESSLymphomaMTT AssayMost cytotoxic[1]
PC3Prostate CancerNot specifiedIC50 of 18.43 µM[3]
DU145Prostate CancerNot specifiedIC50 of 23.53 µM[3]
HepG2HepatomaMTT AssayIC50 of 56.70 µM (PDI inhibition)[4][5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosing RegimenKey FindingsReference
SCID MiceHuman Leukemia (K562) Xenograft100 µ g/mouse , intraperitoneally, twice a week for 4 weeksSignificantly inhibited tumor incidence[1]
MiceLeishmaniasis0.5% topical creamTherapeutic activity[6]
Spontaneously Hypertensive RatsHypertension5 and 8 mg/kg, oralHypotensive effect persisted for over 15 hours
MiceInflammatory Pain100 mg/kg, oralAttenuated mechanical and cold hypersensitivity[7][8]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Mechanism of Action Assays

1. Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and assay buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in supercoiled DNA.

2. Protein Disulfide Isomerase (PDI) Inhibition Assay

This assay measures the inhibition of PDI, an enzyme involved in protein folding and maturation in the endoplasmic reticulum.

  • Insulin Turbidity Assay: PDI reduces the disulfide bonds in insulin, causing the β-chain to precipitate. This increase in turbidity can be measured spectrophotometrically at 650 nm.

  • Reaction Setup: Prepare a reaction mixture containing insulin, PDI, and a reducing agent (e.g., DTT) in a suitable buffer.

  • Inhibitor Addition: Add this compound at various concentrations.

  • Measurement: Monitor the increase in absorbance at 650 nm over time. A decrease in the rate of turbidity development indicates PDI inhibition.

In Vivo Xenograft Model

1. Human Leukemia Xenograft in SCID Mice

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously or intravenously inject a suspension of human leukemia cells (e.g., K562) into Severe Combined Immunodeficient (SCID) mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Assess Viability Topoisomerase II Assay Topoisomerase II Assay Cancer Cell Lines->Topoisomerase II Assay Determine Target PDI Assay PDI Assay Cancer Cell Lines->PDI Assay Determine Target Cytotoxicity (IC50) Cytotoxicity (IC50) MTT Assay->Cytotoxicity (IC50) Mechanism of Action Mechanism of Action Topoisomerase II Assay->Mechanism of Action PDI Assay->Mechanism of Action Dicentrine HCl Treatment Dicentrine HCl Treatment Cytotoxicity (IC50)->Dicentrine HCl Treatment Informs In Vivo Dosing Mechanism of Action->Dicentrine HCl Treatment Informs In Vivo Dosing SCID Mice SCID Mice K562 Xenograft K562 Xenograft SCID Mice->K562 Xenograft Implantation K562 Xenograft->Dicentrine HCl Treatment Therapeutic Intervention Tumor Growth Inhibition Tumor Growth Inhibition Dicentrine HCl Treatment->Tumor Growth Inhibition toponpdi_pathway cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Dicentrine HCl Dicentrine HCl Topoisomerase II Topoisomerase II Dicentrine HCl->Topoisomerase II Inhibits PDI PDI Dicentrine HCl->PDI Inhibits DNA Replication/Transcription DNA Replication/Transcription Topoisomerase II->DNA Replication/Transcription Enables DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to (when inhibited) Cell Proliferation Cell Proliferation DNA Replication/Transcription->Cell Proliferation G2/M Arrest G2/M Arrest DNA Damage->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Protein Folding Protein Folding PDI->Protein Folding Catalyzes ER Stress ER Stress PDI->ER Stress Leads to (when inhibited) Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) ER Stress->Unfolded Protein Response (UPR) Apoptosis_ER Apoptosis Unfolded Protein Response (UPR)->Apoptosis_ER Apoptosis_ER->Cell Death alpha1_pathway Norepinephrine Norepinephrine Alpha-1 Adrenoceptor Alpha-1 Adrenoceptor Norepinephrine->Alpha-1 Adrenoceptor Activates Dicentrine HCl Dicentrine HCl Dicentrine HCl->Alpha-1 Adrenoceptor Antagonizes Gq Protein Gq Protein Alpha-1 Adrenoceptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release (from ER) Ca2+ Release (from ER) IP3->Ca2+ Release (from ER) Smooth Muscle Contraction Smooth Muscle Contraction DAG->Smooth Muscle Contraction Ca2+ Release (from ER)->Smooth Muscle Contraction

References

Safety Operating Guide

Navigating the Safe Disposal of Dicentrine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dicentrine hydrochloride, a bioactive compound, requires careful handling and disposal due to its pharmacological effects. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, should adhere to a hierarchy of waste management principles. The primary goal is to minimize the amount of waste generated. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory to avoid redundant purchases, and exploring possibilities for sharing surplus chemicals with other laboratories. When disposal is necessary, it must be conducted in a manner that is safe, compliant with regulations, and environmentally sound. Hazardous chemicals should never be disposed of down the drain.

Quantitative Data Summary

PropertyValue/InformationSource
Molecular Formula C₂₀H₂₂ClNO₄PubChem[1]
Molecular Weight 375.8 g/mol PubChem[1]
Known Biological Activity α1-adrenoceptor antagonist; cytotoxic to some cancer cell lines.PubMed[2], PubChem[3]
Incompatible Materials Strong oxidizing agents.Sigma-Aldrich
Carcinogen Classification No indication of carcinogenicity to humans (not listed by IARC).PubChem[3]

Experimental Protocols: Proper Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for the disposal of pharmacologically active and potentially hazardous chemicals.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Identification and Segregation:

  • Treat as Hazardous Waste: Due to its biological activity, all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty containers), must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are compatible. Keep it separate from strong oxidizing agents.

3. Containment and Labeling:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste: Collect liquid waste containing this compound in a leak-proof, screw-cap container. Ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be recorded on the label.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general laboratory traffic, and has secondary containment to prevent the spread of any potential spills.

5. Disposal:

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Incineration: The most appropriate disposal method for pharmacologically active compounds like this compound is typically high-temperature incineration by a licensed hazardous waste management facility.

6. Empty Container Disposal:

  • An "empty" container that held this compound should still be treated as hazardous waste and disposed of through the EHS office, unless it has been triple-rinsed.

  • If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous liquid waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_ppe Step 1: Safety First cluster_classification Step 2: Waste Characterization cluster_containment Step 3: Containment & Labeling cluster_storage Step 4: Temporary Storage cluster_disposal Step 5: Final Disposal cluster_end End of Process start This compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Is it Contaminated Material or Unused Chemical? ppe->classify solid_waste Solid Waste (e.g., contaminated gloves, vials) classify->solid_waste Contaminated Material liquid_waste Liquid Waste (e.g., solutions) classify->liquid_waste Unused Chemical/ Solution contain_solid Place in a Labeled, Sealed Container for Solids solid_waste->contain_solid contain_liquid Place in a Labeled, Leak-Proof Container for Liquids liquid_waste->contain_liquid contain_solid->merge_contain contain_liquid->merge_contain store Store in Designated Satellite Accumulation Area merge_contain->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end_point Proper Disposal via Licensed Facility (Incineration) contact_ehs->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Dicentrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent chemical compounds like Dicentrine hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment regimen is the most critical barrier against exposure to this compound. The following PPE is mandatory for handling this compound and should be donned before entering the designated work area.[1]

  • Hand Protection: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination.

  • Body Protection: A disposable, fluid-resistant gown with long sleeves and a solid front should be worn to protect against skin contact.[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield, or a full-face respirator, must be worn to protect against splashes and airborne particles.

  • Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood, a respirator is essential.[1] The specific type of respirator should be determined in consultation with your institution's Environmental Health and Safety (EHS) department. For potent compounds, a powered air-purifying respirator (PAPR) may be recommended.

Operational Plan

Adherence to a strict operational plan will minimize the risk of exposure and contamination.

1. Pre-Handling Preparations:

  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1]

  • Spill Kit: A chemical spill kit appropriate for solid chemical containment and cleanup should be available in the immediate vicinity.[1]

  • Waste Containers: Properly labeled, sealed containers for solid and contaminated disposable waste must be prepared in advance.[1]

2. Step-by-Step Handling Procedure:

  • Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (e.g., gown, inner gloves, respirator, goggles/face shield, outer gloves).[1]

  • Prepare Workspace: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood or a containment balance enclosure.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Post-Handling: After handling is complete, decontaminate all non-disposable equipment. Wipe down the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, face shield/goggles, respirator, inner gloves). Dispose of all disposable PPE in the designated waste container.[1]

  • Hygiene: Wash hands and face thoroughly with soap and water after exiting the handling area.[1]

Quantitative Data Summary

A comprehensive Safety Data Sheet (SDS) from the manufacturer is the primary source for quantitative safety information. The following table outlines the critical data points that should be obtained from the SDS for this compound to conduct a thorough risk assessment.

Data PointDescriptionImportance
Permissible Exposure Limit (PEL) The maximum or time-weighted average concentration of a substance to which a worker can be exposed under OSHA regulations.Ensures compliance with regulatory standards for workplace air quality.
Threshold Limit Value (TLV) A guideline from the ACGIH for the level of a chemical substance a worker can be exposed to daily without adverse health effects.Provides a scientific basis for establishing safe exposure levels.
Lethal Dose, 50% (LD50) The dose of a substance that is lethal to 50% of a test population.Indicates the acute toxicity of the substance.
Immediately Dangerous to Life or Health (IDLH) The concentration of an airborne contaminant that poses an immediate threat to life, would cause irreversible adverse health effects, or would impair an individual's ability to escape from a dangerous atmosphere.Crucial for emergency response planning and selecting appropriate respiratory protection.
Solubility The ability of the substance to dissolve in a solvent.Informs the preparation of solutions and potential for environmental contamination.
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.Helps to assess the inhalation hazard of a substance.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[2] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[2] Keep the person warm and at rest. Get medical attention as soon as possible.[2]

  • Ingestion: If the chemical has been swallowed, get medical attention immediately.[2] Do not induce vomiting unless directed to do so by medical personnel.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[1]

  • Solid Waste: All solid this compound waste, including empty containers and contaminated disposable labware (e.g., pipette tips, tubes), should be placed in a clearly labeled, sealed, and puncture-resistant waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All disposable PPE used during the handling of this compound should be considered hazardous waste and disposed of in the designated solid waste container.

  • Disposal Method: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Prep Pre-Handling Preparations (Designated Area, Spill Kit, Waste Containers) DonPPE Don Personal Protective Equipment Prep->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Decon Decontaminate Workspace & Equipment PrepareSol->Decon DoffPPE Doff Personal Protective Equipment Decon->DoffPPE Waste Segregate & Store Hazardous Waste DoffPPE->Waste Dispose Dispose via EHS Program Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.